Product packaging for Boc-His(3-Bom)-Osu(Cat. No.:CAS No. 129672-10-2)

Boc-His(3-Bom)-Osu

Cat. No.: B613689
CAS No.: 129672-10-2
M. Wt: 427.5
InChI Key: SDAXRIAORZYYCK-SFHVURJKSA-N
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Description

Boc-His(3-Bom)-Osu, also known as this compound, is a useful research compound. Its molecular formula is C23H28N4O7 and its molecular weight is 427.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O7 B613689 Boc-His(3-Bom)-Osu CAS No. 129672-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXRIAORZYYCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100429
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129672-10-2
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129672-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-His(3-Bom)-Osu: A Key Reagent in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-His(3-Bom)-Osu, chemically known as Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine N-hydroxysuccinimide ester, is a critical protected amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique trifecta of protecting groups—the Boc group for the α-amine, the Bom group for the imidazole side chain, and the Osu ester for carboxyl activation—offers a strategic advantage in the synthesis of complex peptides, particularly those susceptible to racemization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on detailed experimental protocols and its role in preventing the loss of stereochemical integrity during peptide chain elongation.

Core Concepts and Chemical Properties

This compound is a cornerstone in Boc-chemistry-based solid-phase peptide synthesis. The rationale for its specific design lies in the challenges posed by the histidine residue. The imidazole side chain of histidine can interfere with coupling reactions and is particularly prone to racemization. The benzyloxymethyl (Bom) group, by protecting the π-nitrogen (N-3) of the imidazole ring, effectively mitigates this issue. This protection strategy is crucial for maintaining the chiral purity of the final peptide, which is paramount for its biological activity.[1]

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality, readily cleaved by mild acids like trifluoroacetic acid (TFA). The N-hydroxysuccinimide (Osu) ester is a highly efficient activating group for the carboxyl end, facilitating the formation of a peptide bond with the free amine of the growing peptide chain.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its direct precursor, Boc-His(3-Bom)-OH.

PropertyThis compoundBoc-His(3-Bom)-OH
CAS Number 129672-10-279950-65-5
Molecular Formula C23H28N4O7C19H25N3O5
Molecular Weight 472.49 g/mol 375.43 g/mol
Appearance White to off-white powderWhite powder
Melting Point 57-83 °C146-152 °C
Purity (HPLC) ≥98%≥98.5%
Solubility Soluble in DMSO, DMF, DCMSoluble in Methanol
Storage Conditions -20°C to 8°C0-8°C
Optical Rotation Not readily available[α]D20 = +6 ± 2° (c=1 in MeOH)

Synthesis and Mechanism of Action

The synthesis of this compound is a well-established process involving the activation of its precursor, Boc-His(3-Bom)-OH. This activation is typically achieved by reacting the precursor with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis of this compound

The mechanism involves the DCC-mediated activation of the carboxylic acid of Boc-His(3-Bom)-OH, which is then susceptible to nucleophilic attack by the hydroxyl group of HOSu, forming the active ester and the insoluble dicyclohexylurea byproduct.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of a histidine residue using this reagent, followed by a more detailed coupling protocol.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Detailed Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reaction:

    • Dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the dissolved this compound to the swelled resin.

    • The reaction is typically carried out at room temperature with agitation for 2-4 hours. The pre-activated Osu ester does not require additional in-situ coupling reagents.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Deprotection: The Nα-Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.

  • Neutralization and Subsequent Cycles: Following deprotection and washing, the protonated N-terminus is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF/DCM before proceeding to the next coupling cycle.

Application in the Synthesis of Bioactive Peptides and Signaling Pathways

The use of Bom-protected histidine is particularly valuable in the synthesis of bioactive peptides where the precise stereochemistry is essential for receptor binding and biological function. While specific examples detailing the use of this compound are often embedded within broader synthetic procedures, the principle of its application can be illustrated through peptides where histidine's integrity is critical.

For instance, in the synthesis of analogs of gonadotropin-releasing hormone (GnRH) or angiotensin, where a histidine residue is part of the active site, preventing racemization is paramount. A loss of stereochemical purity at the histidine position would lead to a mixture of diastereomers with potentially reduced or altered biological activity.

Let's consider a hypothetical bioactive peptide, "Peptide-H," that acts as an agonist for a G-protein coupled receptor (GPCR). The interaction of Peptide-H with its receptor initiates a downstream signaling cascade.

In this pathway, the specific conformation of Peptide-H, ensured by the use of chirally pure amino acids like L-histidine (from this compound), is critical for its high-affinity binding to the GPCR. Any racemization at the histidine residue would likely disrupt this interaction, leading to a diminished or abolished cellular response.

Conclusion

This compound stands out as a highly valuable reagent for peptide chemists. Its design directly addresses the challenge of histidine racemization, a common pitfall in peptide synthesis. By providing a pre-activated and side-chain protected building block, it simplifies the coupling process and enhances the stereochemical purity of the final peptide product. For researchers and professionals in drug development, the use of such advanced reagents is indispensable for the reliable synthesis of complex and biologically active peptides, ultimately accelerating the discovery and development of new therapeutics.

References

A Technical Guide to Boc-His(3-Bom)-Osu: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(3-Bom)-Osu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of histidine residues while minimizing common side reactions.

Core Chemical Properties

This compound is a protected amino acid derivative designed for efficient peptide coupling. Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole side chain. The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester, rendering it highly reactive towards nucleophilic attack by the free amino group of a growing peptide chain.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundBoc-His(3-Bom)-OH
CAS Number 129672-10-279950-65-5
Molecular Formula C23H28N4O7C19H25N3O5
Molecular Weight 472.49 g/mol 375.43 g/mol [1]
Appearance Off-white productWhite powder[1]
Purity Typically ≥97% (HPLC)≥ 98.5% (HPLC)[1]
Storage -15°C[2]0 - 8 °C[1]
Melting Point Not specified146 - 152 °C[1]
Optical Rotation Not specified[a]D20 = 6 ± 2º (c=1 in MeOH)[1]

The Critical Role of Protecting Groups

The strategic selection of the Boc and Bom protecting groups is central to the utility of this reagent in peptide synthesis.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group shields the α-amino group during the coupling reaction. Its key advantage is its stability under the basic conditions often used in peptide synthesis, while being readily removable with mild acids like trifluoroacetic acid (TFA).[] This orthogonality allows for selective deprotection without affecting other protecting groups.

  • Bom (benzyloxymethyl) Group: The Bom group protects the π-nitrogen of the histidine imidazole ring. This is crucial for preventing a significant side reaction: racemization. The unprotected imidazole ring can act as a base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The Bom group effectively suppresses this intramolecular catalysis.[4] It is stable to the acidic conditions used for Boc removal and can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF), or via hydrogenolysis.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of its precursor, Boc-His(3-Bom)-OH. A common method involves the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (HOSu).[4]

General Protocol:

  • Dissolution: Dissolve Boc-His(3-Bom)-OH in a suitable anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of HOSu: Add an equimolar amount of N-hydroxysuccinimide (HOSu) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture in an ice bath and add an equimolar amount of dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

  • Filtration: The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

  • Purification: The filtrate containing the desired this compound is concentrated under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain being synthesized on a solid support.

General Protocol:

  • Resin Preparation: The resin-bound peptide with a free N-terminal amino group is washed with a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Coupling Solution Preparation: Dissolve an excess of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.

  • Coupling Reaction: Add the coupling solution to the prepared resin and agitate the mixture at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test. The reaction is typically complete within 1-2 hours.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to prepare for the next coupling cycle.

Visualization of Key Processes

Synthesis of this compound

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Boc-His(3-Bom)-OH Boc-His(3-Bom)-OH Activation Carboxyl Group Activation Boc-His(3-Bom)-OH->Activation DCC_HOSu DCC & HOSu DCC_HOSu->Activation This compound This compound Activation->this compound DCU Dicyclohexylurea (DCU) (Byproduct) Activation->DCU SPPS_Cycle SPPS Cycle with this compound Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling with This compound Start->Coupling Washing1 Wash Coupling->Washing1 Deprotection Boc Deprotection (TFA) Washing1->Deprotection Washing2 Wash Deprotection->Washing2 Next_Cycle Ready for Next Coupling Washing2->Next_Cycle Next_Cycle->Coupling Next Amino Acid

References

An In-Depth Technical Guide to Boc-His(3-Bom)-Osu: Structure, Function, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(3-Bom)-Osu. It details the molecule's structure, its critical function in modern peptide synthesis, and practical information for its application in research and drug development.

Core Concepts: Structure and Function

This compound is a highly specialized amino acid derivative designed for the efficient and safe incorporation of histidine residues into synthetic peptides. Its structure is key to its function, featuring three critical modifications to the native histidine amino acid:

  • Nα-Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted reactions at the amino terminus during peptide bond formation and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

  • Nπ-Bom Protecting Group: The π-nitrogen of the histidine imidazole side chain is protected by a benzyloxymethyl (Bom) group. This is arguably the most crucial feature of this reagent. The Bom group effectively prevents racemization of the histidine residue during the coupling reaction, a common and significant side reaction with other histidine protection strategies.[1] The Bom group is stable to the acidic conditions used for Boc removal and is typically cleaved during the final deprotection step with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • C-terminal Osu Ester: The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester. This pre-activation strategy facilitates a highly efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to rapid and clean peptide bond formation with high coupling efficiencies.[1]

The strategic combination of these three groups makes this compound an invaluable tool for solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl chemical strategy. Its primary function is to deliver a histidine residue to a growing peptide chain with a very low risk of epimerization, ensuring the stereochemical integrity and biological activity of the final peptide product.

Physicochemical and Purity Data

For ease of comparison and practical laboratory use, the following table summarizes the key quantitative data for this compound.

PropertyValueCitation(s)
CAS Number 129672-10-2[1]
Molecular Formula C₂₃H₂₈N₄O₇
Molecular Weight 472.49 g/mol
Appearance White to off-white powder
Purity (Typical) ≥95%[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
Storage Conditions -15°C to -20°C, protect from moisture

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis. These protocols are based on established chemical principles and adapted from similar procedures.

Synthesis of this compound

The synthesis is a two-step process starting from the commercially available Boc-His(3-Bom)-OH.

Step 1: Activation of the Carboxyl Group

This protocol is adapted from the general procedure for creating Osu esters using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Boc-His(3-Bom)-OH

  • N-hydroxysuccinimide (HOSu)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • In a clean, dry round bottom flask, dissolve Boc-His(3-Bom)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Dissolve the crude product in ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution (3 times) and then with brine (2 times).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to yield pure this compound.

  • Dry the final product under vacuum.

Application in Boc-SPPS

This protocol outlines the incorporation of a histidine residue into a growing peptide chain on a solid support using this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection

  • 10% Triethylamine (TEA) in DCM for neutralization

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.

  • Boc Deprotection: Drain the DCM and add a 50% TFA/DCM solution to the resin. Agitate for 20-30 minutes to remove the N-terminal Boc group.

  • Washes: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times) to remove residual TFA.

  • Neutralization: Add a 10% TEA/DCM solution to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Repeat the neutralization step.

  • Washes: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. Add this solution to the neutralized peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The pre-activated Osu ester will react with the free amine on the resin.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless to yellow beads) indicates a complete reaction.

  • Washes: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical relationships related to the use of this compound.

G cluster_synthesis Synthesis of this compound A Boc-His(3-Bom)-OH C Carboxyl Activation A->C B HOSu & DCC B->C D This compound C->D E DCU (byproduct) C->E G cluster_spps Boc-SPPS Workflow using this compound start Start: Peptide-Resin (N-term Boc protected) deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (10% TEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (this compound in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end End: Peptide-Resin (His added, N-term Boc protected) wash3->end cycle Repeat for next amino acid end->cycle G cluster_logic Decision Logic for Using this compound A Is Histidine required in the peptide sequence? B Is racemization a significant concern for this position? A->B Yes E Consider alternative His-derivative or strategy A->E No C Is Boc/Bzl SPPS the chosen synthesis strategy? B->C Yes B->E No D Use this compound C->D Yes C->E No

References

An In-depth Technical Guide to the Synthesis of Boc-His(3-Bom)-Osu from Boc-His(Bom)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester (Boc-His(3-Bom)-Osu) from its precursor, Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine (Boc-His(Bom)-OH). This synthesis is a critical step in peptide chemistry, enabling the incorporation of a protected histidine residue into peptide chains, a common requirement in the development of therapeutic peptides and other specialized biomolecules.

Introduction

The synthesis of this compound is a key transformation in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group of the histidine, while the Bom (benzyloxymethyl) group protects the imidazole side chain. The N-hydroxysuccinimide (Osu) ester is a highly reactive group that facilitates efficient coupling of the histidine residue to the growing peptide chain. The Bom protecting group on the π-nitrogen of the imidazole ring is particularly effective at preventing racemization during peptide coupling, a common challenge with histidine derivatives.

Chemical Properties

A summary of the key chemical properties of the starting material and the final product is provided in the table below for easy reference.

PropertyBoc-His(Bom)-OHThis compound
CAS Number 83468-83-1129672-10-2
Molecular Formula C₁₉H₂₅N₃O₅C₂₃H₂₈N₄O₇
Molecular Weight 375.42 g/mol 472.49 g/mol
Appearance Off-white to white powderOff-white solid
Storage Temperature 2-8°C-15°C

Synthesis Pathway

The synthesis of this compound from Boc-His(Bom)-OH is achieved through the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis_Pathway Synthesis of this compound Boc_His_Bom_OH Boc-His(Bom)-OH Intermediate Activated Ester Intermediate Boc_His_Bom_OH->Intermediate + NHS, DCC NHS N-Hydroxysuccinimide (NHS) DCC Dicyclohexylcarbodiimide (DCC) DCU Dicyclohexylurea (DCU) (Byproduct) DCC->DCU Reacts with H₂O released Boc_His_Bom_Osu This compound Intermediate->Boc_His_Bom_Osu

A diagram illustrating the synthesis pathway of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Boc-His(Bom)-OH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-His(Bom)-OH (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Coupling Agent: To the cooled solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent such as ethyl acetate.

    • Purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexane or by flash column chromatography on silica gel.

  • Drying and Storage: Dry the purified this compound under vacuum to remove any residual solvent. Store the final product at -15°C to maintain its stability.

Quantitative Data

While specific yields can vary depending on the scale and reaction conditions, the synthesis of NHS esters from Boc-protected amino acids using DCC is generally a high-yielding reaction.

ParameterTypical Value
Yield >90%
Purity (by HPLC) >95%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of the Boc, Bom, and Osu groups and the overall structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product and to detect any unreacted starting materials or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Dissolve Dissolve Boc-His(Bom)-OH and NHS in anhydrous solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC React Stir at room temperature for 12-24h Add_DCC->React Filter Filter to remove DCU React->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify Characterize Characterize the product (NMR, HPLC, MS) Purify->Characterize End Store at -15°C Characterize->End

A flowchart of the experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of peptides with therapeutic potential. The ability to incorporate a protected histidine residue with minimal risk of racemization is crucial for maintaining the biological activity of the final peptide. This compound is used in the development of various peptide-based drugs, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Conclusion

The synthesis of this compound from Boc-His(Bom)-OH is a well-established and efficient method for preparing a key building block for peptide synthesis. The use of DCC as a coupling agent provides a straightforward and high-yielding route to the desired activated ester. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product suitable for use in the demanding context of drug development and scientific research.

An In-depth Technical Guide to Boc-His(3-Bom)-Osu: Mechanism and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly abbreviated as Boc-His(3-Bom)-Osu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly valued for its ability to mitigate a common challenge in peptide chemistry: the racemization of histidine residues. This document details its core mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual diagrams to illustrate complex chemical processes and workflows.

Core Mechanism of Action: A Three-Part Strategy

The efficacy of this compound in peptide synthesis stems from the strategic deployment of three key chemical moieties, each serving a distinct and vital purpose: the Boc group, the Bom group, and the Osu ester.

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the histidine. This prevents the amine from participating in unwanted reactions during the peptide bond formation step. The Boc group is stable under the basic conditions used for coupling but can be readily and selectively removed with mild acids, typically trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

  • Nπ-Bom Protection to Prevent Racemization: The imidazole side chain of histidine is a primary source of racemization during peptide synthesis. The lone pair of electrons on the π-nitrogen (Nπ) can act as an intramolecular base, abstracting the acidic α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield either the desired L-isomer or the unwanted D-isomer. The benzyloxymethyl (Bom) group is strategically placed on this Nπ-nitrogen. By physically blocking this position, the Bom group effectively prevents the intramolecular base catalysis, thereby preserving the stereochemical integrity of the histidine residue during coupling.

  • Carboxyl Activation with Osu: The N-hydroxysuccinimide (Osu) ester is an activated form of the carboxyl group. This "active ester" transforms the carboxylate into a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the new peptide bond, releasing N-hydroxysuccinimide as a byproduct. The Osu ester provides a balance of high reactivity for efficient coupling and sufficient stability for handling and storage.

Quantitative Data: Suppression of Histidine Racemization

The primary quantitative advantage of using Nπ-alkoxymethyl protection, such as the Bom group, is the significant reduction in racemization compared to other histidine side-chain protecting groups. While specific data for this compound is not extensively documented in comparative studies, research on analogous compounds provides compelling evidence. A study by Mergler et al. on the Fmoc-protected equivalent, Fmoc-His(3-Bum)-OH (where Bum is a t-butoxymethyl group, structurally similar to Bom), quantified the level of D-isomer formation during the synthesis of a model peptide. The results clearly demonstrate the superiority of Nπ protection.

Histidine Derivative Used in SynthesisProtecting Group PositionCoupling Reagent / BaseRacemization (% D-isomer)
Fmoc-His(3-Bum)-OHNπ (pi-nitrogen)TBTU / DIPEA< 0.3% (Below detection limit)
Fmoc-His(1-Trt)-OHNτ (tau-nitrogen)TBTU / DIPEA4.5%

Data adapted from Mergler, M. et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-10.

This data highlights that protecting the Nπ position of the imidazole ring virtually eliminates racemization, a critical factor for the synthesis of biologically active peptides where stereochemistry is paramount.

Experimental Protocols

The following sections outline the key experimental procedures involving this compound and its precursor, Boc-His(3-Bom)-OH.

Synthesis of the Activated Ester: this compound

This compound is typically synthesized from its corresponding carboxylic acid, Boc-His(3-Bom)-OH.

Materials:

  • Boc-His(3-Bom)-OH

  • N-hydroxysuccinimide (HOSu)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

Procedure:

  • Dissolve Boc-His(3-Bom)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC activation, will form. Filter off the DCU precipitate.

  • Wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution, followed by brine) to remove any unreacted HOSu and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound product.

  • The product can be further purified by recrystallization if necessary.

General Protocol for Use in Boc-SPPS

The following is a representative cycle for incorporating a this compound residue into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin: Merrifield or PAM resin with the N-terminal amine deprotected.

Cycle Steps:

  • Resin Swelling and Washing:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) to remove any residual TFA from the previous deprotection step.

  • Neutralization:

    • Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once. This neutralizes the trifluoroacetate salt of the N-terminal amine, converting it to the free base required for coupling.

    • Wash the resin with DCM (3x) to remove excess DIPEA.

  • Coupling:

    • Dissolve this compound (2-3 equivalents based on resin substitution) in a minimal amount of N,N-Dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add the amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser ninhydrin test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Boc Deprotection:

    • Treat the peptide-resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes (pre-wash).

    • Filter and add a fresh 50% TFA/DCM solution and allow it to react for 20-30 minutes to fully cleave the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove the TFA and prepare the resin for the next cycle.

This cycle is repeated for each amino acid in the peptide sequence.

Mandatory Visualizations

Chemical Structure and Functional Components

G cluster_main This compound cluster_boc Boc Group (Nα-Protection) cluster_bom Bom Group (Nπ-Protection) cluster_osu Osu Ester (Carboxyl Activation) mol boc_anchor boc_anchor:s->mol:n bom_anchor bom_anchor:e->mol:w osu_anchor osu_anchor:n->mol:s

Caption: Functional components of the this compound molecule.

Mechanism of Peptide Bond Formation

G PeptideResin Peptide-Resin with free N-terminal (R-NH2) NucleophilicAttack Nucleophilic Attack (Amine attacks carbonyl carbon) PeptideResin->NucleophilicAttack BocHis This compound BocHis->NucleophilicAttack Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral BondFormation New Peptide Bond Formed (Boc-His(Bom)-NH-R) Tetrahedral->BondFormation LeavingGroup Osu is eliminated as N-hydroxysuccinimide (HOSu) Tetrahedral->LeavingGroup

Caption: Nucleophilic acyl substitution mechanism for peptide bond formation.

Mechanism of Racemization Prevention

G cluster_unprotected Unprotected Nπ-Histidine cluster_protected Nπ-Bom Protected Histidine ActivatedHis Activated His (e.g., Osu ester) ProtonAbstraction Intramolecular Proton Abstraction (by Nπ) ActivatedHis->ProtonAbstraction Enolate Achiral Enolate Intermediate ProtonAbstraction->Enolate Racemization L- and D-Isomer Mixture Enolate->Racemization ActivatedBomHis Activated this compound Blocked Nπ is sterically blocked by Bom group ActivatedBomHis->Blocked NoRacemization Stereochemical Integrity Preserved (L-Isomer) Blocked->NoRacemization

Caption: How the Bom group prevents histidine racemization.

Experimental Workflow: Boc-SPPS Cycle

G Start Start Cycle: Peptide-Resin-(AA)n Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (this compound in DMF) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 End End Cycle: Peptide-Resin-(AA)n+1 Wash3->End End->Deprotection Next Cycle

Caption: A typical cycle for incorporating a residue using Boc-SPPS.

Role in Drug Development and Signaling Pathways

It is important to clarify that this compound does not have a direct mechanism of action within biological systems, nor does it directly interact with signaling pathways. Its role is that of a specialized chemical tool—a building block—that enables the synthesis of high-purity, structurally precise peptides.[1]

The peptides synthesized using this reagent, however, are frequently designed for therapeutic or research purposes and are often intended to modulate biological signaling pathways. Histidine residues are critical in many biologically active peptides, participating in enzyme catalysis, metal ion coordination, and receptor binding.[1] By ensuring the correct stereochemistry of these crucial histidine residues, this compound facilitates the creation of:

  • Peptide-based Therapeutics: Development of novel drugs that can act as agonists or antagonists for specific receptors.

  • Enzyme Inhibitors: Design of peptides that can target the active sites of enzymes involved in disease pathways.

  • Diagnostic Agents: Synthesis of peptides for use in diagnostic assays and imaging.

  • Research Tools: Creation of specific peptide sequences to probe protein-protein interactions and elucidate complex cellular signaling cascades.

References

N-Hydroxysuccinimide Ester Activation in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimide (NHS) ester activation is a cornerstone of modern peptide synthesis and bioconjugation. This chemical strategy provides a robust and efficient method for the formation of stable amide bonds between a carboxyl group and a primary amine. The favorable reactivity of NHS esters, coupled with their relative stability and the commercial availability of a vast array of derivatives, has made them indispensable tools in research, diagnostics, and the development of therapeutics. This technical guide provides an in-depth exploration of the core principles of NHS ester chemistry, detailed experimental protocols, quantitative data for reaction optimization, and a comparative analysis with other activation methods.

Introduction to N-Hydroxysuccinimide Ester Chemistry

N-Hydroxysuccinimide is a small organic molecule that, when reacted with a carboxylic acid, forms a highly reactive NHS ester. This "activation" step transforms the relatively unreactive carboxyl group into a good leaving group, primed for nucleophilic attack by a primary amine. The primary applications of NHS ester chemistry lie in peptide synthesis, where amino acids are sequentially coupled to form a polypeptide chain, and in bioconjugation, where molecules such as fluorophores, drugs, or polyethylene glycol (PEG) are attached to proteins, antibodies, or oligonucleotides.

The key advantages of using NHS esters include:

  • High Reactivity with Primary Amines: NHS esters react efficiently with the N-terminal α-amine of a peptide and the ε-amine of lysine residues to form a stable amide bond.

  • Relative Stability in Aqueous Conditions: Compared to other activated esters, NHS esters exhibit a reasonable degree of stability in aqueous buffers, allowing for reactions to be performed under physiologically relevant conditions. However, they are susceptible to hydrolysis, a factor that must be carefully managed.

  • Versatility: A wide variety of molecules functionalized with NHS esters are commercially available, enabling a broad range of labeling and conjugation applications.

The Chemistry of NHS Ester Activation and Amide Bond Formation

The process of amide bond formation using NHS ester activation can be broken down into two primary steps: the activation of the carboxylic acid and the subsequent aminolysis.

Activation of the Carboxylic Acid

The carboxylic acid is typically activated to an NHS ester through a reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack. NHS then reacts with the activated carboxyl group to form the NHS ester, with the carbodiimide being converted into a urea byproduct (e.g., dicyclohexylurea, DCU).

dot graph Activation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; NHS_reagent [label="N-Hydroxysuccinimide\n(NHS)"]; NHS_Ester [label="NHS Ester\n(R-CO-NHS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_byproduct [label="Urea Byproduct"];

CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> NHS_Ester [label="+ NHS"]; O_Acylisourea -> Urea_byproduct [label="- EDC"]; NHS_reagent -> NHS_Ester; } dot Figure 1. Activation of a carboxylic acid to an N-hydroxysuccinimide ester using EDC.

Aminolysis: Amide Bond Formation

The resulting NHS ester is a stable, yet reactive compound that can be isolated or used in situ. It readily reacts with a primary amine via nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the desired stable amide bond.

dot graph Aminolysis_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

NHS_Ester [label="NHS Ester\n(R-CO-NHS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Amine [label="Primary Amine\n(R'-NH2)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Bond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_leaving_group [label="N-Hydroxysuccinimide\n(Leaving Group)"];

NHS_Ester -> Tetrahedral_Intermediate [label="+ R'-NH2"]; Primary_Amine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Amide_Bond; Tetrahedral_Intermediate -> NHS_leaving_group [label="- NHS"]; } dot Figure 2. Mechanism of amide bond formation via aminolysis of an NHS ester.

Quantitative Data and Reaction Parameters

The efficiency of NHS ester-mediated coupling is influenced by several factors, including pH, temperature, solvent, and the stability of the NHS ester itself. Understanding these parameters is critical for optimizing reaction yields and minimizing side reactions.

pH

The pH of the reaction medium is a critical parameter. The aminolysis reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic. However, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.

pHHalf-life of NHS EsterRemarks
7.04-5 hours at 4°CSlower aminolysis rate.
8.0~1 hour at room temperatureOptimal for many protein conjugations.
8.6~10 minutes at 4°CIncreased hydrolysis rate becomes a significant competing reaction.
> 9.0Very shortRapid hydrolysis, significantly reducing conjugation efficiency.

Table 1. pH-dependent stability of NHS esters in aqueous buffers.

NHS Ester Stability and Hydrolysis

NHS esters are susceptible to hydrolysis, a competing reaction that converts the active ester back to the unreactive carboxylic acid. The rate of hydrolysis is dependent on pH, temperature, and the specific structure of the NHS ester. It is crucial to use anhydrous solvents when preparing stock solutions of NHS esters and to minimize their exposure to aqueous environments before the addition of the amine-containing molecule.

NHS Ester DerivativeSolventHalf-life at 25°C, pH 7.4
N-succinimidyl acetateAqueous Buffer~ 30 minutes
N-succinimidyl 3-maleimidopropionateAqueous Buffer~ 20 minutes
Sulfo-NHS acetateAqueous Buffer~ 4-5 hours

Table 2. Comparative stability of common NHS esters. Sulfo-NHS esters generally exhibit greater aqueous stability.

Solvent Effects

For water-insoluble NHS esters, organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. It is imperative that these solvents are anhydrous to prevent premature hydrolysis of the ester. The final concentration of the organic solvent in the aqueous reaction mixture should generally be kept low (typically <10%) to avoid denaturation of proteins.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for common applications of NHS ester chemistry.

Protocol for Bioconjugation: Labeling an Antibody with a Fluorescent Dye

This protocol describes a general procedure for labeling an antibody with a fluorescent dye that is activated as an NHS ester.

Materials:

  • Antibody solution (1-5 mg/mL in a non-amine-containing buffer, e.g., PBS, pH 7.4)

  • NHS ester of the fluorescent dye

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2 mg/mL.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester of the fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: a. Add the reaction buffer to the antibody solution to achieve a final pH of 8.3. b. Slowly add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.

dot graph Bioconjugation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_antibody [label="Prepare Antibody\n(Buffer Exchange)"]; prep_nhs [label="Prepare NHS Ester\nStock Solution"]; reaction [label="Conjugation Reaction\n(pH 8.3, 1-2h, RT)"]; quenching [label="Quench Reaction\n(Tris Buffer)"]; purification [label="Purification\n(Size-Exclusion)"]; characterization [label="Characterization\n(DOL)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_antibody; prep_nhs -> reaction; prep_antibody -> reaction; reaction -> quenching; quenching -> purification; purification -> characterization; characterization -> end; } dot Figure 3. Experimental workflow for antibody labeling using an NHS ester.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using NHS-activated Amino Acids

This protocol outlines the general steps for incorporating an amino acid into a growing peptide chain on a solid support using a pre-activated NHS ester of the amino acid.

Materials:

  • Resin with the growing peptide chain (with a deprotected N-terminal amine)

  • Fmoc-protected amino acid NHS ester

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test reagents to monitor coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 5 minutes. d. Drain the solution. e. Repeat steps b-d. f. Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Coupling: a. Dissolve a 3-5 fold molar excess of the Fmoc-amino acid NHS ester in DMF. b. Add the solution to the resin. c. Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours depending on the amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

dot graph SPPS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start with Resin-bound Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash\n(DMF, DCM)"]; coupling [label="Coupling with\nFmoc-AA-NHS Ester"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash\n(DMF, DCM)"]; next_cycle [label="Next Coupling Cycle or Final Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> kaiser_test; kaiser_test -> wash2 [label="Negative"]; kaiser_test -> coupling [label="Positive (Incomplete)"]; wash2 -> next_cycle; } dot Figure 4. Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using an NHS-activated amino acid.

Comparative Analysis with Other Activation Methods

While NHS esters are widely used, other activation methods are also employed in peptide synthesis. A comparison with these methods highlights the specific advantages and disadvantages of NHS ester chemistry.

Activation MethodCoupling Reagent(s)AdvantagesDisadvantages
NHS Ester EDC/NHS, DCC/NHSGood reactivity, relatively stable esters, commercially available derivatives.Susceptible to hydrolysis, potential for side reactions.
Carbodiimide (direct) EDC, DCCSimple, one-pot reaction.Risk of racemization, formation of N-acylurea byproduct.
HOBt/HBTU Esters HOBt, HBTU, HATUHigh coupling efficiency, low racemization.Reagents can be expensive, potential for side reactions.
Acid Halides Thionyl chloride (SOCl₂)Highly reactive.Harsh conditions, not compatible with many protecting groups.

Table 3. Comparison of common carboxylic acid activation methods in peptide synthesis.

Troubleshooting

Despite the robustness of NHS ester chemistry, challenges can arise. This section addresses common problems and their potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation/Coupling Yield - Hydrolyzed NHS ester- Incorrect pH- Presence of amine-containing buffers- Steric hindrance- Use fresh, anhydrous NHS ester and solvents.- Ensure reaction pH is between 7.2 and 8.5.- Use non-amine-containing buffers (e.g., PBS, bicarbonate).- Increase reaction time or temperature; use a longer spacer arm.
Protein Precipitation - High concentration of organic solvent- pH instability- Keep the final concentration of organic solvent below 10%.- Ensure adequate buffering capacity.
Non-specific Labeling - Reaction with other nucleophiles (e.g., thiols, hydroxyls)- While less favorable, side reactions can occur. Optimize stoichiometry and reaction time.

Table 4. Troubleshooting guide for NHS ester reactions.

Conclusion

N-hydroxysuccinimide ester activation remains a powerful and versatile tool for peptide synthesis and bioconjugation. Its straightforward reaction mechanism, high efficiency, and the vast array of commercially available reagents make it accessible to a broad range of researchers. A thorough understanding of the underlying chemistry, reaction parameters, and potential pitfalls, as outlined in this guide, is essential for the successful application of this technology in the development of novel therapeutics, diagnostics, and research tools. By carefully controlling reaction conditions and employing appropriate purification and characterization methods, scientists can harness the full potential of NHS ester chemistry to advance their research and development goals.

Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Histidine, with its imidazole side chain, presents a significant challenge due to its high propensity for racemization during peptide coupling reactions. This technical guide provides an in-depth analysis of the causes of histidine racemization and details the use of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-succinimidyl ester (Boc-His(3-Bom)-Osu) as a highly effective preventative measure. This guide includes a summary of comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and workflows.

The Challenge of Histidine Racemization

During peptide synthesis, the activation of the carboxylic acid of an amino acid for coupling can lead to the abstraction of the α-proton, resulting in a loss of stereochemistry. In the case of histidine, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can act as an internal base, catalyzing this α-proton abstraction.[1][2] This intramolecular mechanism significantly increases the rate of racemization compared to other amino acids, leading to the undesirable formation of the D-enantiomer.[2][3] The presence of D-histidine in a synthetic peptide can drastically alter its three-dimensional structure, biological activity, and immunogenicity, compromising its therapeutic potential.[2]

The most effective strategy to mitigate this issue is the protection of the imidazole π-nitrogen.[4][5] The benzyloxymethyl (Bom) group is a robust protecting group that effectively shields the π-nitrogen, preventing its participation in the racemization process.[5][6]

This compound: A Solution for Stereochemically Pure Peptides

This compound is a protected histidine derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates three key features:

  • Boc (tert-butyloxycarbonyl) group: Protects the α-amino group, preventing unwanted polymerization. It is readily removed with mild acid, such as trifluoroacetic acid (TFA).[7]

  • Bom (benzyloxymethyl) group: Protects the critical π-nitrogen of the imidazole side chain, effectively suppressing racemization.[5][6]

  • Osu (N-succinimidyl ester) group: Activates the carboxylic acid for efficient coupling to the free amine of the growing peptide chain.[6]

By employing this derivative, researchers can ensure the stereochemical integrity of histidine residues during peptide synthesis.

Quantitative Analysis of Racemization Suppression

The use of a protecting group on the π-nitrogen of the histidine imidazole ring has been shown to dramatically reduce the extent of racemization during peptide synthesis. While specific quantitative data for the 3-Bom group under various coupling conditions is sparsely published in direct comparative tables, studies on analogous π-protected histidine derivatives, such as Nπ-t-butoxymethyl (Bum), demonstrate the efficacy of this strategy.

One study on the esterification of various Fmoc-His derivatives to a resin, a process known to be prone to racemization, provides compelling evidence.

Histidine Derivative% D-Enantiomer Detected
Fmoc-His(3-Bum)-OHAcceptably low
Fmoc-His(1-Bum)-OHSevere racemization
Fmoc-His(1-Trt)-OHSevere racemization

Table 1: Racemization of Fmoc-His derivatives during esterification to Sasrin™ resin using DCC/DMAP activation. Data from Mergler et al. (2001).[2]

These results clearly indicate that protection at the π-nitrogen (as in the 3-Bum derivative, analogous to the 3-Bom position) is crucial for minimizing racemization. In contrast, protection at the τ-nitrogen (1-Bum and 1-Trt) does not prevent this side reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its application in Boc-based solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the protection of the α-amino and imidazole groups, followed by the activation of the carboxyl group.

  • α-Amino Group Protection: The α-amino group of L-histidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Imidazole π-Nitrogen Protection: The π-nitrogen of the Boc-histidine is then protected with a Bom group using benzyloxymethyl chloride.

  • Carboxyl Group Activation: The carboxylic acid of Boc-His(3-Bom)-OH is activated by conversion to an N-hydroxysuccinimide (Osu) ester.[6] This is typically achieved by reacting the protected amino acid with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).[6]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Washing solvents (e.g., DCM, DMF, Methanol)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the vessel and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the dissolved this compound to the reaction vessel containing the neutralized resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction should be monitored.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours and re-test. If the reaction is still incomplete, a recoupling step may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

Visualizing the Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows discussed in this guide.

Histidine Racemization Mechanism Mechanism of Histidine Racemization cluster_0 Without N-π Protection L_His L-Histidine (Activated) Enolate Achiral Enolate Intermediate L_His->Enolate α-proton abstraction (catalyzed by N-π) Enolate->L_His Reprotonation D_His D-Histidine Enolate->D_His Reprotonation

Caption: Intramolecular catalysis of histidine racemization by the unprotected π-nitrogen.

Racemization Prevention with Bom Group Prevention of Racemization by N-π-Bom Protection cluster_1 With N-π-Bom Protection L_His_Bom L-Histidine(3-Bom) (Activated) No_Racemization Stereochemical Integrity Maintained L_His_Bom->No_Racemization N-π is blocked by Bom group, no α-proton abstraction

Caption: The Bom group on the π-nitrogen sterically and electronically hinders proton abstraction.

SPPS Workflow Boc-SPPS Workflow for Incorporating this compound Resin Start: Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound in DMF) Wash2->Coupling Monitoring 4. Monitor (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Wash3 Wash (DMF, DCM) Monitoring->Wash3 Negative Next_Cycle Next Amino Acid Cycle or Final Cleavage Wash3->Next_Cycle

Caption: A typical cycle for the incorporation of this compound in solid-phase peptide synthesis.

Conclusion

The racemization of histidine is a critical obstacle in the chemical synthesis of peptides. The use of this compound provides a robust and effective solution by protecting the catalytically active π-nitrogen of the imidazole side chain. This ensures the incorporation of L-histidine with high fidelity, preserving the intended stereochemistry of the final peptide product. For researchers and professionals in drug development, the adoption of this reagent is a key step towards the reliable and reproducible synthesis of high-quality, stereochemically pure peptides.

References

Biochemical Applications of Protected Histidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, with its unique imidazole side chain, plays a critical role in the function of many peptides and proteins, participating in enzyme catalysis, metal ion coordination, and proton buffering.[1][2] However, the nucleophilic nature of the imidazole ring presents significant challenges during chemical peptide synthesis, including side-chain acylation and a high propensity for racemization.[3][4] To overcome these obstacles, the use of protected histidine derivatives is indispensable. This guide provides a comprehensive overview of the biochemical applications of these derivatives, with a focus on peptide synthesis, medicinal chemistry, and protein purification.

Protected Histidine in Peptide Synthesis

The primary application of protected histidine derivatives is in solid-phase peptide synthesis (SPPS). The choice of protecting group is dictated by the overall synthesis strategy, typically either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Challenges of Unprotected Histidine in SPPS

The use of unprotected histidine in peptide synthesis can lead to several undesirable side reactions:

  • Side-Chain Acylation: The imidazole ring can react with activated amino acids, reducing the amount of activated acid available for coupling and requiring more equivalents to be used.[3]

  • Racemization: The π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, promoting the enolization of activated histidine esters and leading to a loss of stereochemical integrity.[4][5] This is a significant issue as the resulting diastereomeric peptides are often difficult to purify.

  • Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which irreversibly terminates the peptide chain.[6]

Common Histidine Protecting Groups

A variety of protecting groups have been developed to mask the imidazole side chain of histidine during SPPS. The selection of the appropriate protecting group is crucial for a successful synthesis.

For Fmoc/tBu Strategy:

  • Trityl (Trt): A bulky group that effectively prevents side reactions. It is labile to trifluoroacetic acid (TFA) and is commonly used in Fmoc chemistry.[7] However, it does not completely prevent racemization, especially during slow, base-mediated couplings.[4]

  • 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt): These are more acid-labile derivatives of the Trt group.[7]

  • tert-Butoxymethyl (Bom) and Methoxybenzyloxymethyl (MBom): These groups protect the π-nitrogen of the imidazole ring and are highly effective at suppressing racemization.[4][8] However, they can be more expensive and may be associated with side reactions upon cleavage.[4]

For Boc/Bzl Strategy:

  • tert-Butyloxycarbonyl (Boc): When used as a side-chain protecting group, it is removed simultaneously with the N-terminal Boc group, making it suitable for short peptides or for introducing histidine near the N-terminus.[6]

  • 2,4-Dinitrophenyl (Dnp): A highly stable protecting group that is resistant to most reaction and cleavage conditions, making it useful for the synthesis of larger peptides.[6] It requires a specific deprotection step using a thiol, such as thiophenol, before the final cleavage from the resin.[3]

  • Tosyl (Tos): This group is removed by hydrogen fluoride (HF) or other strong acids used for cleavage in Boc chemistry.[6]

  • Benzyloxymethyl (Bom): Also used in Boc chemistry, it provides good protection against racemization.[6]

Quantitative Data on Histidine Protection

The choice of protecting group can significantly impact the outcome of peptide synthesis, particularly concerning racemization.

Protecting GroupSynthesis StrategyRacemization LevelConditions
Fmoc-His(Trt)-OH Fmoc1%HCTU/6-Cl-HOBt/DIPEA activation, no preactivation
7.8%HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation
16.6%Microwave heating at 80°C
Fmoc-His(MBom)-OH Fmoc0.3%HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation
0.8%Microwave heating at 80°C
Fmoc-His(Trt)-OH Fmoc4%Yang et al. conditions
Fmoc-His-OH (unprotected) Fmoc2.5%Yang et al. conditions

Data sourced from[2][4].

Experimental Protocols

This protocol describes a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-His(Trt)-OH (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH and HOBt in DMF. Add DIC and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. To minimize racemization, acidic coupling conditions with DIC/HOBt at ambient temperature are generally sufficient.[4]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

Workflow for Fmoc-His(Trt)-OH Coupling:

G cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling deprotection1 Treat with 20% Piperidine/DMF (5 min) deprotection2 Treat with 20% Piperidine/DMF (15 min) deprotection1->deprotection2 wash1 Wash with DMF and DCM deprotection2->wash1 coupling Add activated amino acid to resin Agitate for 1-2 hours wash1->coupling activation Dissolve Fmoc-His(Trt)-OH, HOBt in DMF Add DIC (pre-activate 5-10 min) activation->coupling wash2 Wash with DMF and DCM coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (repeat coupling) end Coupling Complete kaiser->end Negative start Start with Peptide-Resin start->deprotection1

Caption: Workflow for the coupling of Fmoc-His(Trt)-OH in SPPS.

This protocol is for the deprotection of the Dnp group from a histidine residue in a peptide synthesized using Boc chemistry, prior to the final cleavage from the resin.[3]

Materials:

  • His(Dnp)-containing peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Suspension: Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).

  • Deprotection Cocktail: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.

  • Reaction: Shake the mixture at room temperature for approximately 90 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (2x), DCM (2x), and methanol (2x).

  • Drying: Dry the resin under vacuum to a constant weight. The peptide is now ready for the final cleavage from the resin.

Workflow for Dnp Group Removal:

G start Start with His(Dnp)-Peptide-Resin suspend Suspend resin in DMF start->suspend add_reagents Add Thiophenol and Triethylamine suspend->add_reagents react Shake at room temperature for 90 min add_reagents->react filter_wash Filter and wash with DMF, DCM, and Methanol react->filter_wash dry Dry resin under vacuum filter_wash->dry end Dnp-deprotected Peptide-Resin dry->end

Caption: Workflow for the removal of the Dnp protecting group from histidine.

Applications in Medicinal Chemistry and Drug Development

Protected histidine derivatives are crucial building blocks in the synthesis of peptide-based therapeutics. Their proper use ensures the stereochemical purity and integrity of the final active pharmaceutical ingredient (API).

Synthesis of Peptide Drugs

Many modern peptide drugs contain histidine residues. The synthesis of these complex molecules relies on the use of protected histidine derivatives.

  • Liraglutide and Semaglutide: These glucagon-like peptide-1 (GLP-1) receptor agonists, used in the treatment of type 2 diabetes and obesity, contain a histidine residue at the N-terminus. Their synthesis involves the use of Boc-His(Trt)-OH or other appropriately protected histidine derivatives during solid-phase synthesis.[9][10][11] The use of a protected histidine is critical to prevent racemization at this key position.

  • Peptide-Based Drug Delivery: Histidine-lysine (HK) peptides are being explored as carriers for mRNA delivery.[8] The synthesis of these peptides, which often have a branched structure, requires the use of protected histidine and lysine derivatives to control the assembly of the desired architecture.[8]

Covalent Drug Development

Histidine is an emerging target for covalent drugs due to its nucleophilicity and frequent presence in protein binding sites.[12] The development of such drugs often involves the synthesis of small molecules with a reactive electrophile. While the final drug may not contain a protecting group, the synthesis of complex precursors or peptide-based covalent inhibitors can utilize protected histidine derivatives. For example, aryl fluorosulfates have been identified as electrophiles that can react with histidine side chains, and their incorporation into peptide scaffolds would necessitate the use of protected amino acids during synthesis.[13]

Stabilization of Biopharmaceuticals

Histidine itself is widely used as a buffer and stabilizer in formulations of monoclonal antibodies (mAbs) and other protein-based drugs, where it can reduce aggregation.[14] While not a direct application of protected histidine, this highlights the importance of the imidazole side chain in biopharmaceutical development. The synthesis of peptide-based excipients or modifications could involve protected histidine derivatives.

His-Tag for Protein Purification

One of the most widespread applications of histidine in biochemistry is the use of a polyhistidine-tag (His-tag) for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC).[1] A sequence of six to ten consecutive histidine residues is genetically engineered onto the N- or C-terminus of a protein of interest.[1] The imidazole side chains of these histidine residues chelate immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), allowing for the selective capture of the tagged protein from a complex mixture.

Experimental Protocol for His-Tag Protein Purification using Ni-NTA Resin

This is a generic protocol for the purification of a His-tagged protein from E. coli lysate under native conditions.

Materials:

  • E. coli cell pellet expressing the His-tagged protein

  • Lysis/Binding Buffer: 20 mM sodium phosphate, 300 mM NaCl, pH 7.4.[15]

  • Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5-20 mM Imidazole, pH 7.4.[1][15]

  • Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 7.4.[1][15]

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis/Binding Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis and shear cellular DNA.

  • Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Resin Equilibration: Wash the Ni-NTA resin with 5-10 column volumes of Lysis/Binding Buffer.

  • Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole in the wash buffer competes with the His-tag for binding to the resin, and its concentration can be optimized to maximize the removal of contaminants while retaining the target protein.

  • Elution: Elute the His-tagged protein from the resin with 5-10 column volumes of Elution Buffer. The high concentration of imidazole in the elution buffer outcompetes the His-tag for binding to the Ni-NTA resin, releasing the target protein. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the purified protein.

Workflow for His-Tag Protein Purification:

G start E. coli cell pellet lysis Cell Lysis (Lysis Buffer, Sonication) start->lysis centrifugation Centrifugation (Clarification) lysis->centrifugation supernatant Clarified Lysate centrifugation->supernatant binding Binding to Ni-NTA Resin supernatant->binding washing Washing (Wash Buffer with low Imidazole) binding->washing elution Elution (Elution Buffer with high Imidazole) washing->elution purified_protein Purified His-tagged Protein elution->purified_protein

Caption: General workflow for His-tag protein purification via IMAC.

Conclusion

Protected histidine derivatives are essential tools in modern biochemistry and drug development. In peptide synthesis, they are critical for preventing side reactions and preserving the stereochemical integrity of histidine residues, enabling the production of complex peptide therapeutics. In the realm of protein science, the application of the His-tag for affinity purification has become a cornerstone of recombinant protein production. As the demand for more sophisticated peptide-based drugs and biologics continues to grow, the development and application of novel and efficient histidine protection strategies will remain an active and important area of research.

References

Methodological & Application

Application Notes and Protocols for Boc-His(3-Bom)-Osu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and reliable method for creating complex peptides. This approach utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more stable, benzyl-based protecting groups for semi-permanent side-chain protection. This differential acid lability is the cornerstone of the strategy's orthogonality.

Histidine, with its reactive imidazole side chain, requires robust protection to prevent side reactions and racemization during synthesis. The Benzyloxymethyl (Bom) group, specifically on the Nτ (3) position of the imidazole ring, provides excellent stability throughout the synthesis cycles. The use of a pre-activated N-hydroxysuccinimide (Osu) ester, as in Boc-His(3-Bom)-Osu , facilitates a clean and efficient coupling reaction by eliminating the need for in-situ coupling reagents, thereby reducing potential side reactions.

These notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence using the Boc-SPPS methodology, from resin preparation to final peptide cleavage and deprotection.

I. Materials and Reagents

Successful synthesis requires high-quality reagents and anhydrous conditions for many steps.

Category Reagent / Material Grade / Specification Purpose
Resins Merrifield Resin or PAM Resin100-200 mesh, 0.5-1.0 mmol/g substitutionSolid support for peptide assembly.
Amino Acids Boc-Protected Amino AcidsSynthesis GradeBuilding blocks for the peptide chain.
This compound Synthesis GradeThe specific activated histidine for incorporation.
Solvents Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeWashing, swelling, and reaction solvent.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeWashing and reaction solvent.
Methanol (MeOH)ACS GradeResin washing.
Diethyl EtherAnhydrousPeptide precipitation.
Deprotection Trifluoroacetic Acid (TFA)Reagent Grade, >99%Removal of Nα-Boc group.
Neutralization N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeNeutralization of TFA salt.
Cleavage Anhydrous Hydrogen Fluoride (HF)>99.9% PurityCleavage from resin and side-chain deprotection.
Scavengers Anisole or p-CresolReagent GradeCation scavengers during HF cleavage.
Methoxyamine hydrochlorideReagent GradeFormaldehyde scavenger for His(Bom) cleavage.
Monitoring Ninhydrin Test KitQualitative test for free primary amines.

II. Experimental Protocols

The following protocols outline the complete workflow for manual Boc-SPPS. All steps should be performed in a dedicated reaction vessel with appropriate agitation.

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling : Swell the Merrifield or PAM resin in Dichloromethane (DCM) for 1-2 hours. Use approximately 10-15 mL of DCM per gram of resin.

  • First Amino Acid Loading (Cesium Salt Method for Merrifield Resin) :

    • Convert the first C-terminal Boc-amino acid to its cesium salt by reacting it with cesium carbonate in a solvent mixture like DMF/water.

    • Add the Boc-amino acid cesium salt (2-3 equivalents relative to resin substitution) to the swollen resin.

    • Heat the mixture to ~50°C and agitate for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, and Methanol (MeOH) to remove unreacted amino acid.

    • Dry the resin under vacuum.

  • Completion Monitoring : Confirm successful loading by performing a quantitative test (e.g., picric acid titration) or by weight gain. Unreacted chloromethyl sites should be capped using a solution of acetic anhydride and pyridine to prevent side reactions.

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence. The workflow is depicted in the diagram below.

  • Step A: Nα-Boc Deprotection

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.[1]

    • Treat the resin with a solution of 50% TFA in DCM for 20-25 minutes with agitation.[1] This removes the temporary Boc protecting group, leaving the N-terminus as a TFA salt.

    • Note : If the sequence contains Trp, Cys, or Met residues, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[1]

  • Step B: Washing

    • Wash the peptide-resin thoroughly to remove residual TFA and byproducts. A typical wash cycle is:

      • DCM (3 times)

      • Methanol (2 times)

      • DCM (3 times)

  • Step C: Neutralization

    • Neutralize the N-terminal TFA salt to the free amine.

    • Wash the resin twice with a solution of 10% DIEA in DCM for 10 minutes each time.

  • Step D: Washing

    • Wash the peptide-resin to remove excess DIEA.

      • DCM (3 times)

      • DMF (2 times)

  • Step E: Amino Acid Coupling

    • For this compound : Dissolve 2-3 equivalents of this compound in DMF. Add the solution to the neutralized peptide-resin. Allow the reaction to proceed for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines. The Osu ester is highly reactive and does not require an additional activating agent.

    • For Standard Boc-Amino Acids : Dissolve the Boc-amino acid (2-3 equivalents) and an activating agent like HOBt (2.5 equivalents) in DMF. Add to the resin, followed by the addition of a carbodiimide such as DIC (2.5 equivalents).

  • Step F: Final Wash

    • Wash the peptide-resin to remove excess reagents and byproducts.

      • DMF (3 times)

      • DCM (3 times)

    • A sample of the resin beads can be taken for a ninhydrin test to confirm reaction completion before proceeding to the next cycle.

// Nodes Definition start [label="Start Cycle:\nPeptide-Resin with N-Boc", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="A. Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="B. Wash\n(DCM / MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; neutralization [label="C. Neutralization\n(10% DIEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="D. Wash\n(DCM / DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="E. Coupling\n(Add this compound\nor other Boc-AA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash3 [label="F. Final Wash\n(DMF / DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; end_cycle [label="End Cycle:\nElongated Peptide-Resin\nwith N-Boc", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ninhydrin [label="Ninhydrin Test\n(Check for completion)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Definition start -> deprotection [color="#5F6368"]; deprotection -> wash1 [color="#5F6368"]; wash1 -> neutralization [color="#5F6368"]; neutralization -> wash2 [color="#5F6368"]; wash2 -> coupling [color="#5F6368"]; coupling -> wash3 [color="#5F6368"]; wash3 -> end_cycle [color="#5F6368"]; coupling -> ninhydrin [style=dashed, color="#5F6368"]; ninhydrin -> coupling [label="Incomplete?\nRecouple", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ninhydrin -> wash3 [label="Complete?", style=dashed, color="#34A853", fontcolor="#34A853"];

} end_dot Diagram 1: Workflow for a single amino acid elongation cycle in Boc-SPPS.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Safety Precaution : Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., Kel-F) within a certified fume hood.

  • Peptide-Resin Preparation : After the final elongation cycle, perform a terminal Boc deprotection (Protocol 2, Step A) and wash the peptide-resin. Dry the resin completely under high vacuum.

  • Scavenger Preparation : For every 1 gram of peptide-resin, prepare a scavenger mixture.

    • Standard Peptides : 9 mL HF to 1 mL anisole or p-cresol.

    • Peptides containing His(Bom) : A recommended mixture is HF/p-cresol/methoxyamine hydrochloride. The presence of methoxyamine hydrochloride is critical to trap formaldehyde released from the Bom group, preventing side reactions.

  • HF Cleavage Reaction :

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel. Add the scavenger cocktail.

    • Cool the reaction vessel to -78°C (dry ice/acetone bath).

    • Carefully condense the anhydrous HF into the reaction vessel.

    • Transfer the vessel to an ice bath and stir the reaction at 0°C for 60-90 minutes. The temperature should be maintained between -5°C and 0°C.[2]

  • HF Evaporation : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring it is captured in a suitable trap (e.g., calcium oxide).

  • Peptide Precipitation and Washing :

    • Wash the resin/crude peptide mixture with cold, anhydrous diethyl ether to remove the scavengers and their byproducts. Repeat this wash 3-5 times.

    • The crude peptide will precipitate as a solid.

  • Peptide Extraction and Lyophilization :

    • Extract the peptide from the resin using an appropriate solvent, such as 10-20% aqueous acetic acid.

    • Filter to remove the resin beads.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.

III. Data Summary Tables

Boc-SPPS Cycle Parameters
Step Reagent/Solvent
Resin SwellingDCM
Boc Deprotection (Pre-wash)50% TFA in DCM
Boc Deprotection (Main)50% TFA in DCM
Neutralization10% DIEA in DCM
Coupling (this compound)DMF
Coupling (Standard DCC/HOBt)DMF

| Common Side-Chain Protecting Groups in Boc/Bzl Strategy | | | :--- | :--- | Cleavage Condition | | Amino Acid | Protecting Group | | | Arg | Tosyl (Tos) | High HF | | Asp / Glu | Benzyl (Bzl) or Cyclohexyl (cHx) | High HF | | Cys | 4-methylbenzyl (Meb) | High HF | | Lys | 2-chlorobenzyloxycarbonyl (2-Cl-Z) | High HF | | Tyr | 2-bromobenzyloxycarbonyl (2-Br-Z) | High HF | | His | Benzyloxymethyl (Bom) | High HF | | Trp | Formyl (For) | Piperidine/DMF (pre-cleavage) or HF with thiol scavengers |

IV. Logical Diagrams

// Nodes peptide [label="Growing Peptide Chain on Resin", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"]; n_alpha [label="Nα-Amino Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_chain [label="Reactive Side Chains\n(e.g., His Imidazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; boc_group [label="Boc Group\n(tert-butyloxycarbonyl)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bzl_bom_group [label="Bzl / Bom Groups\n(Benzyl / Benzyloxymethyl)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; tfa [label="TFA (Mild Acid)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hf [label="HF (Strong Acid)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges peptide -> n_alpha [label=" has", color="#5F6368"]; peptide -> side_chain [label=" has", color="#5F6368"]; n_alpha -> boc_group [label=" protected by", color="#5F6368"]; side_chain -> bzl_bom_group [label=" protected by", color="#5F6368"]; boc_group -> tfa [label=" Cleaved by\n(Repeatedly in each cycle)", color="#EA4335", fontcolor="#EA4335"]; bzl_bom_group -> hf [label=" Cleaved by\n(Only in final step)", color="#FBBC05", fontcolor="#202124"]; peptide -> hf [label=" Cleaved from Resin by", color="#5F6368"];

} end_dot Diagram 2: Orthogonality of the Boc/Bzl protection strategy in SPPS.

// Nodes start [label="1. Dry Final Peptide-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="2. Prepare Scavenger Mix\n(p-Cresol + MeONH2·HCl for His(Bom))", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="3. HF Reaction\n(0°C, 60-90 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporate [label="4. Evaporate HF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="5. Wash with Cold Ether\n(Precipitate Peptide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="6. Extract Peptide\n(Aqueous Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lyophilize [label="7. Lyophilize", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Crude Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges start -> prepare [color="#5F6368"]; prepare -> reaction [color="#5F6368"]; reaction -> evaporate [color="#5F6368"]; evaporate -> wash [color="#5F6368"]; wash -> extract [color="#5F6368"]; extract -> lyophilize [color="#5F6368"]; lyophilize -> product [color="#5F6368"];

} end_dot Diagram 3: Step-wise workflow for the final HF cleavage and peptide workup.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nα-Boc-L-histidine(π-benzyloxymethyl)-N-hydroxysuccinimide ester, commonly known as Boc-His(3-Bom)-Osu, in automated solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, recommended protocols for coupling and deprotection, and potential applications in the synthesis of bioactive peptides, with a focus on ensuring high purity and yield.

Introduction

Histidine-containing peptides play crucial roles in a vast array of biological processes, including enzymatic catalysis, metal ion binding, and receptor-ligand interactions. The synthesis of these peptides, however, presents unique challenges, primarily the propensity of the histidine side chain's imidazole ring to cause racemization during activation and coupling steps. This compound is a specialty amino acid derivative designed to mitigate this issue. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the π-benzyloxymethyl (3-Bom) group on the imidazole side chain effectively suppresses racemization. The N-hydroxysuccinimide (Osu) ester pre-activates the carboxyl group, facilitating direct and efficient coupling in automated synthesizers.

Chemical Properties and Advantages

This compound offers several advantages in automated Boc-chemistry SPPS:

  • Suppression of Racemization: The 3-Bom protecting group on the π-nitrogen of the imidazole ring is highly effective in preventing the loss of chiral integrity during the coupling reaction.

  • Pre-activated for Direct Coupling: As an Osu active ester, this derivative can be directly incorporated into the coupling step without the need for in-situ activation, simplifying the synthesis protocol and potentially increasing efficiency.

  • Compatibility with Boc-SPPS: The protecting groups are designed for seamless integration into standard Boc-SPPS workflows.

Experimental Protocols

The following protocols are generalized for use in most automated peptide synthesizers employing Boc chemistry. Optimization may be required based on the specific peptide sequence and synthesizer model.

Resin Preparation and First Amino Acid Coupling

Standard resins for Boc-chemistry, such as Merrifield or PAM resins, can be utilized. The first Boc-protected amino acid is typically loaded onto the resin prior to initiating the automated synthesis cycles.

Automated Synthesis Cycle for this compound Incorporation

The following steps outline a typical cycle for the incorporation of this compound into the growing peptide chain.

Table 1: Automated Synthesis Cycle Parameters for this compound

StepReagent/SolventDurationRepeatsNotes
1. Deprotection 50% TFA in DCM1-2 min (pre-wash)1Removes the Nα-Boc group from the preceding amino acid.
50% TFA in DCM20-30 min1
2. Washing DCM1 min3-5Removes residual TFA and the cleaved Boc group.
IPA1 min2
DCM1 min3-5
3. Neutralization 10% DIEA in DCM2 min2Neutralizes the protonated N-terminus.
4. Washing DCM1 min3-5Removes excess base.
5. Coupling 2-4 eq. This compound in DMF60-120 min1The activated amino acid is dissolved in a minimal amount of DMF and added to the reaction vessel. Coupling time may need optimization based on sequence difficulty.
6. Washing DMF1 min3Removes unreacted amino acid and by-products.
DCM1 min3Prepares the resin for the next cycle.
Monitoring Coupling Efficiency

The completeness of the coupling reaction can be monitored using qualitative or quantitative methods. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.

Deprotection of the 3-Bom Group and Final Cleavage

The 3-Bom group is stable to the repetitive TFA treatments used for Nα-Boc removal. It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).

Table 2: Final Cleavage and Deprotection Cocktails

Cleavage MethodReagent CompositionConditionsScavengersNotes
High HF CleavageHF:Anisole (9:1)0 °C, 60 minAnisoleStandard procedure for most peptides.
Low-High HF CleavageLow: HF:DMS:p-cresol (25:65:10)0 °C, 2 hrDMS, p-cresolRecommended for peptides containing sensitive residues like Trp, Met, or Cys to minimize side reactions.
High: HF:Anisole (9:1)0 °C, 60 minAnisoleFollowing the low HF step.

Caution: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Application Example: Synthesis of a Histidine-Rich Peptide for Cellular Delivery Studies

Histidine-rich peptides are known to be effective as cell-penetrating peptides (CPPs) and for promoting endosomal escape of cargo molecules.[1][2] The protonation of the imidazole rings at the acidic pH of the endosome is thought to be a key mechanism for their membrane-disruptive properties.[2]

Signaling Pathway and Experimental Workflow

The following diagram illustrates a general workflow for investigating the cellular uptake and endosomal escape of a cargo molecule delivered by a synthesized histidine-rich CPP.

G cluster_synthesis Peptide Synthesis & Conjugation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis s1 Automated Synthesis of His-Rich CPP using This compound s2 Purification by HPLC s1->s2 s3 Characterization by Mass Spec s2->s3 s4 Conjugation of CPP to Fluorescent Cargo s3->s4 c1 Incubate Cells with CPP-Cargo Conjugate s4->c1 c2 Cell Lysis or Fixation c1->c2 a1 Fluorescence Microscopy c2->a1 Localization a2 Flow Cytometry c2->a2 Uptake Quantification a3 Western Blot for Cargo Protein c2->a3 Cargo Integrity

Caption: Experimental workflow for CPP studies.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the peptide sequence.Increase coupling time, double couple, or use a higher excess of this compound.
Poor resin swelling.Ensure adequate solvent volumes for washing and coupling steps.
Racemization of Histidine Inappropriate protecting group strategy.This compound is designed to minimize this. Confirm the correct derivative is being used.
Side Reactions during HF Cleavage Presence of sensitive amino acids.Use the low-high HF cleavage protocol and appropriate scavengers.
Incomplete removal of the Bom group.Ensure sufficient cleavage time and proper HF apparatus setup.

By following these guidelines, researchers can effectively utilize this compound in automated peptide synthesizers to produce high-quality, histidine-containing peptides for a variety of research and drug development applications.

References

Application Notes and Protocols: Boc-His(3-Bom)-Osu Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and reagents for the coupling of Nα-Boc-Nim-(3-benzyloxymethyl)-L-histidine N-succinimidyl ester (Boc-His(3-Bom)-Osu) in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for Boc-based peptide synthesis and aim to ensure high coupling efficiency while minimizing side reactions, particularly racemization.

Introduction

This compound is a specialized amino acid derivative designed for use in Boc-based solid-phase peptide synthesis. The key features of this reagent are:

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily cleaved by mild acids like trifluoroacetic acid (TFA).

  • Nim-Bom Protection: The benzyloxymethyl (Bom) group protects the imidazole side chain of histidine. This protection is crucial for preventing racemization, a common side reaction during the activation and coupling of histidine residues. The Bom group effectively shields the π-nitrogen of the imidazole ring, which can otherwise catalyze the abstraction of the α-proton, leading to a loss of stereochemical integrity.[1]

  • Carboxyl Activation as an Osu Ester: The N-hydroxysuccinimide (Osu) ester is a pre-activated form of the carboxylic acid. This allows for a direct and efficient coupling reaction with the free N-terminal amine of the growing peptide chain on the solid support, generally leading to high coupling yields.[1]

Reaction Mechanism and Logical Workflow

The coupling of this compound to a resin-bound peptide with a free N-terminus follows a nucleophilic acyl substitution mechanism. The primary function of the Osu group is to act as an excellent leaving group, facilitating the formation of a stable amide (peptide) bond.

The general workflow for a coupling cycle in Boc-SPPS using this compound is depicted below. This cycle involves the deprotection of the N-terminal Boc group, followed by neutralization and the coupling of the activated histidine residue.

SPPS_Workflow cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Resin_Peptide_Boc Resin-Bound Peptide (N-terminally Boc-protected) TFA_DCM TFA in DCM Resin_Peptide_Boc->TFA_DCM Treat with Resin_Peptide_NH3_TFA Resin-Bound Peptide (N-terminal TFA salt) TFA_DCM->Resin_Peptide_NH3_TFA Cleaves Boc group DIPEA DIPEA in DCM/DMF Resin_Peptide_NH3_TFA->DIPEA Treat with Resin_Peptide_NH2 Resin-Bound Peptide (Free N-terminus) DIPEA->Resin_Peptide_NH2 Forms free amine Boc_His_Osu This compound in DMF Resin_Peptide_NH2->Boc_His_Osu Reacts with Coupled_Peptide Resin-Bound Peptide (Elongated by one His residue) Boc_His_Osu->Coupled_Peptide Forms new peptide bond Coupled_Peptide->Resin_Peptide_Boc Ready for next cycle Logical_Relationships cluster_protection Protection Strategy cluster_activation Activation cluster_deprotection Deprotection cluster_outcome Desired Outcome Boc Boc (Nα-protection) TFA TFA (for Boc) Boc->TFA cleaved by Bom Bom (Side-chain protection) HF HF (for Bom & Cleavage) Bom->HF cleaved by LowRacemization Low Racemization Bom->LowRacemization prevents Osu Osu (Pre-activated ester) HighYield High Yield Osu->HighYield promotes

References

Application Notes and Protocols for Boc-His(3-Bom)-Osu in the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing histidine residues, presents unique challenges due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions and racemization. The use of appropriately protected histidine derivatives is crucial for successful solid-phase peptide synthesis (SPPS). Boc-His(3-Bom)-Osu is a highly effective building block designed to mitigate these issues, ensuring high coupling efficiency and stereochemical integrity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex peptides.

Introduction to this compound

This compound is an N-α-Boc-protected histidine derivative where the imidazole nitrogen at the 3-position is protected by a benzyloxymethyl (Bom) group, and the carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group safeguards the α-amino group during peptide coupling, and is readily removed with mild acids like trifluoroacetic acid (TFA).

  • Bom (benzyloxymethyl) Group: The Bom group provides robust protection for the imidazole side chain, preventing undesirable side reactions and significantly reducing the risk of racemization during amino acid activation and coupling.[1] It is stable to the conditions used for Boc deprotection and is typically removed during the final cleavage from the solid support with strong acids like hydrogen fluoride (HF).

  • Osu (N-hydroxysuccinimide) Ester: The Osu ester pre-activates the carboxyl group, facilitating efficient and rapid peptide bond formation without the need for in-situ coupling reagents.[1] This leads to high coupling yields, which is critical for the synthesis of long and complex peptide sequences.[1]

Advantages in Complex Peptide Synthesis

The unique combination of protecting and activating groups in this compound offers several advantages in the synthesis of challenging peptides:

  • High Coupling Efficiency: The pre-activated Osu ester ensures rapid and near-quantitative coupling, minimizing the formation of deletion sequences.[1]

  • Suppression of Racemization: Protection of the π-nitrogen of the imidazole ring by the Bom group effectively prevents the base-catalyzed abstraction of the α-proton, thus preserving the stereochemical integrity of the histidine residue.[1]

  • Reduced Side Reactions: The Bom group shields the nucleophilic imidazole side chain from participating in unwanted acylation or other side reactions.

Data Presentation

The efficacy of using a Bom-protected histidine is demonstrated by the high coupling efficiencies achieved in the synthesis of notoriously "difficult" peptide sequences. The data below is for the precursor, Boc-His(Bom)-OH, which provides strong evidence for the performance of its pre-activated Osu ester derivative.

Peptide SequenceDescriptionHistidine DerivativeAverage Coupling Yield (%)
PR(81–99) C-terminal sequence of HIV-1 proteinaseBoc-His(Bom)-OH97.9
ACP(65–74) Acyl carrier protein fragmentBoc-His(Bom)-OH>99
PnIA conotoxin mutant Nicotinic acetylcholine antagonistBoc-His(Bom)-OH>99

Experimental Protocols

This section provides a detailed protocol for the use of this compound in Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocol is adapted from a rapid synthesis methodology and is exemplified by the synthesis of the "difficult" acyl carrier protein fragment, ACP(65–74).

I. Materials and Reagents
  • This compound

  • Other N-α-Boc protected amino acids

  • Solid support resin (e.g., MBHA resin for C-terminal amides)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

II. SPPS Workflow for ACP(65–74) using this compound

The sequence for ACP(65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2. The protocol below outlines the manual steps for one coupling cycle.

SPPS_Workflow cluster_cycle SPPS Cycle Start Resin-Bound Peptide (Free Amine) Coupling Coupling with This compound in DMF Start->Coupling Add this compound Wash1 DMF Wash Coupling->Wash1 Remove excess reagent Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 DCM Wash Deprotection->Wash2 Remove TFA Neutralization Neutralization (DIEA in DCM/DMF) Wash2->Neutralization Wash3 DMF Wash Neutralization->Wash3 Remove DIEA Next_Cycle Ready for Next Amino Acid Wash3->Next_Cycle Cleavage Final Cleavage and Deprotection (HF) Next_Cycle->Cleavage After all residues are coupled

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., 0.1 mmol of MBHA resin for a C-terminal amide). Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 100% TFA for 1 minute.

    • Drain and wash the resin thoroughly with DMF.

  • Neutralization:

    • Neutralize the resin-bound peptide with a solution of 10% DIEA in DMF for 2 minutes.

    • Wash the resin with DMF to remove excess DIEA.

  • Coupling of this compound:

    • Dissolve 2-3 equivalents of this compound in DMF.

    • Add the solution to the resin and agitate for 1-2 hours at room temperature. The pre-activated nature of the Osu ester generally leads to faster coupling times compared to in-situ activation methods.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test.

    • After complete coupling, wash the resin with DMF and then DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Bom Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add scavengers such as p-cresol and p-thiocresol to the resin.

    • Cool the vessel in a dry ice/acetone bath and condense liquid HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the Bom protecting group from the histidine side chain, along with other side-chain protecting groups.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation.

    • Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

III. Deprotection of the Bom Group

The cleavage of the Bom group from the histidine side chain occurs during the final strong acid treatment, typically with HF.

Bom_Deprotection His_Bom His(Bom)-Peptide Protonation Protonation by HF His_Bom->Protonation + H+ (from HF) Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Loss of Benzyl Alcohol His_Peptide His-Peptide (Deprotected) Intermediate->His_Peptide + H2O Trapped_Formaldehyde Trapped Formaldehyde Adduct Intermediate->Trapped_Formaldehyde Release of Formaldehyde Scavenger Scavenger (e.g., p-cresol) Scavenger->Trapped_Formaldehyde Reacts with Formaldehyde

Caption: Bom Group Deprotection and Scavenging.

A critical consideration during the deprotection of the Bom group is the generation of formaldehyde as a byproduct.[2] Formaldehyde can react with nucleophilic side chains of other amino acids in the peptide, leading to undesired modifications. To prevent this, scavengers that can efficiently trap formaldehyde, such as p-cresol or p-thiocresol, must be included in the cleavage cocktail.

Conclusion

This compound is a valuable reagent for the synthesis of complex, histidine-containing peptides. Its pre-activated nature and robust side-chain protection lead to high coupling yields and minimal racemization. The provided protocols offer a framework for the successful application of this building block in both manual and automated solid-phase peptide synthesis, enabling the efficient production of high-purity complex peptides for research and drug development. Careful adherence to the cleavage protocol, particularly the use of appropriate scavengers, is essential for obtaining the desired final product.

References

Applications of Boc-His(3-Bom)-Osu in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-His(3-Bom)-Osu is a highly specialized amino acid derivative crucial for the synthesis of complex peptides and bioconjugates used in drug development. It consists of a histidine (His) amino acid protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group, at the imidazole side chain's π-nitrogen (N-3) with a benzyloxymethyl (Bom) group, and activated at the carboxyl group as an N-hydroxysuccinimide (Osu) ester. This combination of protecting and activating groups addresses significant challenges in peptide synthesis, particularly the issue of racemization, thereby enabling the production of high-purity, stereochemically defined peptide-based therapeutics.[1][2]

Core Applications in Drug Development

The primary applications of this compound in drug development are centered around its utility in Solid-Phase Peptide Synthesis (SPPS) and bioconjugation for creating targeted drug delivery systems and diagnostic tools.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry SPPS, a cornerstone technique for manufacturing synthetic peptides.[1] Peptide-based drugs are a growing class of therapeutics with applications in oncology, metabolic disorders, and infectious diseases due to their high specificity and potency.[3] The incorporation of histidine into a peptide sequence is often critical for its biological activity, as the imidazole side chain can be involved in enzyme catalysis and metal ion coordination.[2]

However, histidine is one of the most challenging amino acids to incorporate during SPPS. Its imidazole side chain is nucleophilic and can cause side reactions. More critically, the π-nitrogen of the unprotected imidazole can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to racemization (the formation of the D-isomer instead of the desired L-isomer).[4] This loss of stereochemical integrity can drastically reduce or eliminate the biological activity of the final peptide drug.

Key Advantage: Prevention of Racemization

The key innovation of this compound lies in the Bom protecting group at the π-nitrogen (N-3) position of the imidazole ring. By sterically and electronically shielding this nitrogen, the Bom group effectively prevents it from catalyzing the racemization of the activated histidine residue during the coupling reaction.[1] This ensures the stereochemical purity of the final peptide, a critical quality attribute for any therapeutic agent. Studies on analogous Fmoc-protected histidine derivatives have demonstrated a dramatic reduction in racemization when the π-nitrogen is protected.

Bioconjugation and Targeted Drug Delivery

The N-hydroxysuccinimide (Osu) ester is a highly efficient activating group for the carboxyl function.[1] This pre-activated form allows this compound to be directly conjugated to the free amino groups (e.g., lysine side chains or the N-terminus) of other molecules, such as proteins, antibodies, or polymers, through a stable amide bond.[1][2] This application is pivotal for the development of:

  • Targeted Drug Delivery Systems: By conjugating a peptide synthesized with this derivative to a targeting moiety like an antibody, a highly specific drug delivery vehicle can be created.

  • Diagnostic Agents: The protected histidine can be attached to reporter molecules or surfaces to create novel diagnostic tools and assays.[2]

Quantitative Data

Table 1: Comparative Racemization of Histidine Derivatives in Peptide Synthesis
Histidine DerivativeProtecting Group PositionCoupling ConditionsPre-activation Time (min)D-Isomer (Racemization) (%)
Fmoc-His(Trt)-OHN(τ)-TritylHCTU/6-Cl-HOBt/DIPEA01.0
Fmoc-His(Trt)-OHN(τ)-TritylHCTU/6-Cl-HOBt/DIPEA57.8
Fmoc-His(MBom)-OH *N(π)-Methoxybenzyloxymethyl HCTU/6-Cl-HOBt/DIPEA 5 0.3

Data sourced from a study on Fmoc-derivatives, demonstrating the efficacy of π-nitrogen protection (MBom is analogous to Bom) in preventing racemization compared to the commonly used τ-protection (Trt). The level of racemization for the unprotected N(τ) derivative increases significantly with pre-activation time, a risk that is mitigated by N(π) protection.

Table 2: Recommended Cleavage Cocktails for Peptides Containing His(Bom)

Cleavage of the Bom group from the histidine side chain using strong acids like Hydrogen Fluoride (HF) can generate formaldehyde as a byproduct. Formaldehyde can then react with other residues in the peptide, particularly N-terminal cysteine, to form undesirable adducts like thiazolidine derivatives. The inclusion of scavengers in the cleavage cocktail is mandatory to trap formaldehyde.

Cleavage ReagentScavenger(s)Ratio (Reagent:Scavengers)Purpose of Scavengers
Hydrogen Fluoride (HF)Anisole / Cysteine HClVariesAnisole is a general carbocation scavenger.
Hydrogen Fluoride (HF)Anisole / ResorcinolVariesResorcinol is an effective formaldehyde scavenger.
Hydrogen Fluoride (HF)Anisole / DMS / p-Thiocresol10:1:1:0.2DMS and p-Thiocresol act as scavengers for various reactive species.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the general steps for a single coupling cycle in a manual Boc-solid-phase peptide synthesis.

Materials:

  • Peptide synthesis resin (e.g., Merrifield or PAM resin) with the N-terminal amine deprotected.

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling additives (optional, e.g., HOBt)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Nitrogen gas for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

  • Deprotection (Boc Removal):

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate with nitrogen for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM solution.

    • Agitate for 20-25 minutes to ensure complete removal of the Boc group.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin.

    • Agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add the dissolved amino acid solution to the neutralized resin.

    • Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • Note: Because this compound is pre-activated, the addition of coupling reagents like DCC or HBTU is not necessary.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Bioconjugation of a Protein with this compound

This protocol describes the general procedure for labeling a protein with the protected histidine derivative via its Osu ester.

Materials:

  • Target protein with available primary amines (e.g., antibodies).

  • This compound

  • Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 5-20 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 5-20 fold) of the this compound solution to the protein solution while gently vortexing. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[1][3]

  • Purification:

    • Separate the protein-conjugate from unreacted this compound and byproducts (N-hydroxysuccinimide).

    • Equilibrate a size-exclusion desalting column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the label has a chromophore.

Visualizations

SPPS_Workflow Start Start: Resin-Bound Amino Acid (Boc Protected) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut 2. Wash & Neutralization (DCM, DIPEA) Deprotection->Wash_Neut Coupling 3. Coupling (Add this compound) Wash_Neut->Coupling Wash 4. Final Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for next Amino Acid Wash->Cycle Cycle->Deprotection Elongate Peptide Cleavage Final Cleavage & Deprotection (HF + Scavengers) Cycle->Cleavage Sequence Complete End Purified Peptide Cleavage->End

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Racemization_Suppression cluster_0 Unprotected Imidazole (Racemization Prone) cluster_1 Bom-Protected Imidazole (Racemization Suppressed) Unprotected_His Activated His (N(τ)-Protected or Unprotected) Enolate Achiral Enolate Intermediate Unprotected_His->Enolate π-Nitrogen acts as intramolecular base, abstracts α-proton L_Peptide L-Peptide (Desired) Enolate->L_Peptide D_Peptide D-Peptide (Racemized) Enolate->D_Peptide Bom_His Activated Boc-His(3-Bom)-OH No_Enolate π-Nitrogen is blocked by Bom group. No α-proton abstraction. Desired_Peptide L-Peptide Only (Desired) Bom_His->Desired_Peptide Direct Coupling

Caption: Mechanism of racemization suppression by the Bom group.

Bioconjugation_Workflow Reagent This compound Osu Ester (Reactive Group) Conjugate Protein-Peptide Conjugate Stable Amide Bond Reagent:r->Conjugate Nucleophilic Attack (pH 8.3-8.5) Protein Target Protein Primary Amine (-NH2) (e.g., Lysine) Protein:n->Conjugate Byproduct N-hydroxysuccinimide (Leaving Group) Conjugate->Byproduct Releases

Caption: Bioconjugation via NHS (Osu) ester chemistry.

References

Application Notes and Protocols: Boc-His(3-Bom)-Osu for Site-Specific Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-His(3-Bom)-Osu is a highly specialized amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, a benzyloxymethyl (Bom) group protecting the imidazole side chain of histidine at the π-position (3-position), and an N-hydroxysuccinimide (Osu) ester activating the carboxyl group.[1] While its principal application is the efficient and racemization-free incorporation of histidine residues during peptide synthesis, its activated ester chemistry presents a potential, albeit non-standard, application in the site-specific labeling of proteins.[1][2]

This document provides a detailed overview of the hypothetical application of this compound for protein labeling, drawing upon established protocols for N-hydroxysuccinimide (NHS) ester-based protein modification. It is important to note that this application is an extrapolation of the reagent's known reactivity and not its primary intended use.

Principle of Labeling

The core of this application lies in the reactivity of the N-hydroxysuccinimide (Osu) ester. NHS esters are widely used to label proteins by forming stable amide bonds with primary amines, specifically the ε-amino group of lysine residues and the N-terminal α-amino group.[2][3][] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the ester, displacing the NHS leaving group.[]

The use of this compound for this purpose would result in the covalent attachment of a protected histidine residue to the protein surface. Subsequent deprotection steps would be necessary to expose the histidine moiety, which could then serve as a unique tag for various applications, including metal ion coordination or further enzymatic modification.

Key Features of this compound in Labeling

  • Specificity for Primary Amines: Like other NHS esters, it will primarily target accessible lysine residues and the N-terminus of the protein.[2][3]

  • Introduction of a Histidine Residue: Successful labeling and deprotection would introduce an additional histidine residue onto the protein's surface.

  • Bom and Boc Protecting Groups: These groups prevent unwanted side reactions during the labeling process but necessitate subsequent removal, which may impact protein stability and function.[1]

Experimental Data and Comparison

Since the direct application of this compound for protein labeling is not widely documented, quantitative data is drawn from analogous NHS ester labeling experiments.

ParameterTypical Value/RangeNotes
Labeling Efficiency 20-35%Highly dependent on protein concentration, buffer conditions, and the number of accessible amines.[2]
Molar Ratio (Reagent:Protein) 9:1 to 15:1This ratio should be optimized for each specific protein to achieve the desired degree of labeling.[2]
Optimal Reaction pH 8.0 - 9.0A slightly basic pH is required to ensure that the primary amines are deprotonated and thus nucleophilic.[3]
Reaction Time 1 - 4 hoursIncubation time can be adjusted to control the extent of labeling.[3]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the general steps for labeling a protein with this compound, followed by the removal of the protecting groups.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Deprotection Solution (e.g., Trifluoroacetic acid - TFA)

  • Size-Exclusion Chromatography column

  • Dialysis tubing or centrifugal filters

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.[3]

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[2]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently stirring. The molar ratio should be optimized, starting with a 10-fold molar excess of the reagent.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Deprotection (Optional and requires careful optimization):

    • To remove the Boc and Bom protecting groups, treat the labeled protein with a solution containing TFA. Caution: This step is harsh and can lead to protein denaturation. The specific conditions (TFA concentration, scavengers, temperature, and time) need to be carefully optimized for the target protein.

    • Following deprotection, the protein must be refolded and purified, for example, by dialysis or size-exclusion chromatography into a physiological buffer.

  • Analysis:

    • Confirm labeling and deprotection using mass spectrometry.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or other appropriate methods.

Protocol 2: Calculation of Degree of Labeling (DOL)

The DOL represents the average number of labeling molecules conjugated to each protein molecule. While direct measurement for Boc-His(3-Bom) is complex, a general approach for labeled molecules with a distinct absorbance is as follows:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the label using its molar extinction coefficient at Amax.

  • The DOL is the molar ratio of the label to the protein.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (amine-free buffer) Labeling Labeling Reaction (RT, 1-4h) Protein->Labeling Reagent This compound (in DMSO) Reagent->Labeling Quenching Quenching (Tris-HCl) Labeling->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Deprotection Deprotection (TFA) (Optional & Harsh) Purification->Deprotection Analysis Analysis (MS, DOL) Deprotection->Analysis

Caption: Experimental workflow for protein labeling with this compound.

Signaling_Pathway_Concept cluster_labeling Labeling cluster_application Downstream Applications Protein Target Protein Labeled_Protein His-Tagged Protein Protein->Labeled_Protein This compound + Deprotection Metal_Coordination Metal Ion Coordination Labeled_Protein->Metal_Coordination Enzymatic_Mod Enzymatic Modification Labeled_Protein->Enzymatic_Mod Drug_Conjugation Drug Conjugation Labeled_Protein->Drug_Conjugation

References

Application Notes and Protocols: Boc-His(3-Bom)-Osu in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[1][2][3] Histidine residues are frequently pivotal in protein function, particularly in enzyme active sites and protein-protein interfaces, making them attractive motifs for fragment design. Boc-His(3-Bom)-Osu is a chemically protected and activated histidine derivative designed for peptide synthesis to prevent racemization.[4] While primarily a building block for synthesis, its core structure represents a valuable starting point for fragments targeting histidine-binding pockets. This document provides detailed application notes on the potential use of histidine-based fragments in FBDD and generalized protocols for screening and validation.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a hit identification strategy that uses libraries of small chemical fragments (typically <300 Da) to probe protein targets.[5] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD identifies weakly binding but highly efficient fragments.[5][6] These initial hits are then optimized through chemical elaboration—a process known as fragment growing, linking, or merging—to develop high-affinity lead compounds.[2][5]

Key Advantages of FBDD:

  • Greater Chemical Space Coverage: Fragment libraries can sample chemical space more comprehensively than larger molecule libraries.[2][6]

  • Higher Hit Rates: Due to their small size and lower complexity, fragments are more likely to find complementary binding pockets.[3]

  • Efficient Binders: Hits from FBDD often exhibit high ligand efficiency, meaning they form high-quality interactions with the target protein.[6]

  • Improved Drug Properties: The bottom-up approach of FBDD allows for greater control over the physicochemical properties of the final lead compound, often resulting in better pharmacokinetics.[2]

The Role of Histidine in Drug Targets

Histidine's imidazole side chain is unique in that its pKa is near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor, and to participate in metal ion coordination.[7][8] This versatility makes it a common residue in:

  • Enzyme Active Sites: Acting as a general acid-base catalyst (e.g., in serine proteases, kinases).

  • Metalloenzymes: Coordinating with metal cofactors (e.g., zinc in matrix metalloproteinases).

  • Protein-Protein Interfaces: Forming key hydrogen bonding and electrostatic interactions.

Fragments that can mimic these interactions are therefore valuable tools for modulating the activity of such targets.

This compound: A Protected Histidine Building Block

This compound is an amino acid derivative optimized for peptide synthesis.[4] Understanding its components is key to appreciating its chemical utility and its potential as a precursor for a fragment.

  • Boc (tert-butyloxycarbonyl): A protecting group for the α-amino group, preventing unwanted reactions during peptide coupling.

  • Bom (Benzyloxymethyl): A protecting group for the π-nitrogen (N-3) of the imidazole ring. This is crucial as it reliably prevents the base-catalyzed racemization of the histidine residue during synthesis.[4]

  • Osu (N-Hydroxysuccinimide ester): An activated carboxyl group. The OSu group is a good leaving group, facilitating the efficient formation of a peptide bond when attacked by the amino group of another amino acid.[4]

While this compound itself is too large and reactive to be a typical "fragment," a deprotected and simplified version (e.g., the core imidazole ring with a small scaffold) would be an excellent candidate for an FBDD library. The chemistry of this reagent highlights the importance of precise side-chain protection to maintain stereochemical integrity, a principle that can be applied to fragment synthesis.

FBDD Workflow for Histidine-Mimetic Fragments

The general workflow for an FBDD campaign involves several key stages, from target preparation to hit optimization.[1]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization Target_Selection Target Selection & Validation Protein_Production Protein Production & Purification Target_Selection->Protein_Production Library_Design Fragment Library Design/Selection Screening Biophysical Screening (SPR, NMR, etc.) Protein_Production->Screening Library_Design->Screening Hit_Validation Hit Validation & Orthogonal Assays Screening->Hit_Validation Structural_Biology Structural Studies (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Fragment_Evolution Fragment Evolution (Growing, Linking) Structural_Biology->Fragment_Evolution Lead_Opt Lead Optimization (ADME/Tox) Fragment_Evolution->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following are generalized protocols for the key biophysical and structural methods used in FBDD.

Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is used to detect the binding of fragments to a target protein immobilized on a sensor chip in real-time.

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare fragment solutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical fragment concentration for a primary screen is 100-500 µM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated or with an irrelevant protein).

    • Monitor the change in response units (RU). A positive response indicates binding.

  • Hit Validation (Dose-Response):

    • For fragments identified as hits, perform a dose-response analysis by injecting a range of concentrations (e.g., 10 µM to 1 mM).

    • Fit the steady-state response data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol: X-ray Crystallography for Structural Validation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.[6]

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein using vapor diffusion (sitting or hanging drop) methods with various commercial screens.

    • Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a cryoprotected mother liquor solution containing the fragment (typically 1-10 mM) and incubate for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known model of the protein.

    • Build the fragment into the resulting electron density map, refine the structure, and analyze the binding interactions.

Data Presentation

Quantitative data from FBDD experiments are crucial for prioritizing fragments. Data should be organized systematically for comparison.

Fragment IDStructureMethodKD (µM)Ligand Efficiency (LE)Notes
HIS-FRAG-01ImidazoleSPR8500.35Weak binding, serves as control
HIS-FRAG-024-methylimidazoleNMR5000.41Improved affinity over core
HIS-FRAG-031-benzyl-imidazoleSPR2200.38Increased hydrophobic contact
HIS-FRAG-04(1H-imidazol-4-yl)methanolX-ray1500.48Forms additional H-bond

Note: The data above are illustrative examples for histidine-like fragments and do not represent experimental results for this compound.

Fragment Evolution and Lead Optimization

Once a fragment hit is validated and its binding mode is determined, the next step is to increase its affinity and selectivity.[2]

Fragment_Evolution cluster_start cluster_strategies cluster_output F1 Fragment 1 (e.g., Histidine core) Growing Fragment Growing F1->Growing Add functional groups into nearby pocket Linking Fragment Linking F1->Linking Connect with a chemical linker Merging Fragment Merging (if fragments overlap) F1->Merging Combine overlapping pharmacophores F2 Fragment 2 (Adjacent Pocket Binder) F2->Linking Connect with a chemical linker Lead High-Affinity Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving initial fragment hits into lead compounds.

This process leverages structural data from X-ray crystallography to rationally design additions or connections that exploit adjacent binding pockets on the protein surface, ultimately transforming a micromolar fragment into a nanomolar lead compound.

References

Standard Operating Procedure for Boc Deprotection of Histidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from histidine residues in both solution-phase and solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure efficient and clean removal of the Boc group while minimizing common side reactions associated with the acid-labile nature of the histidine imidazole ring.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acid. However, the deprotection of Boc-histidine presents unique challenges due to the nucleophilic character of the imidazole side chain, which is susceptible to alkylation by the tert-butyl cation generated during the deprotection process. This can lead to the formation of undesired byproducts and a reduction in the overall yield and purity of the target peptide. Careful selection of deprotection reagents, reaction conditions, and the use of appropriate scavengers are crucial for a successful outcome.

Data Presentation: Quantitative Analysis of Boc Deprotection Methods

The following table summarizes quantitative data from various studies on the Boc deprotection of amino acids, including histidine, under different conditions. This data is intended to provide a comparative overview to aid in method selection.

Amino Acid DerivativeDeprotection ReagentSolventTemperature (°C)TimeYield (%)Reference
N-α-Boc-L-HistidineTTP-NTf2, H₂O-1503.5 h96[1]
N-α-Boc-L-HistidineTTP-NTf2, TFA (2 equiv.)-130~10 min95[1]
N-α-Boc-Ala-OtBu4 M HClDioxaneRoom Temp.30 min>95[2]
Boc-protected peptides55% TFADCMRoom Temp.30 min~9% higher purity than 100% TFA[3]
Boc-protected peptides100% TFA-Room Temp.5 minLower purity[3]

Experimental Protocols

Solution-Phase Boc Deprotection of N-α-Boc-L-Histidine

This protocol describes the removal of the Boc group from free N-α-Boc-L-histidine in solution.

Materials:

  • N-α-Boc-L-Histidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or thioanisole)

  • Diethylether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-α-Boc-L-Histidine in a minimal amount of DCM in a round-bottom flask.

  • Add a scavenger (e.g., 5-10% v/v of anisole) to the solution. The use of scavengers is crucial to trap the generated tert-butyl cations and prevent alkylation of the histidine imidazole ring.[4]

  • Cool the flask in an ice bath.

  • Slowly add an excess of TFA (typically a 1:1 ratio with DCM) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.[5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the TFA salt of histidine. To obtain the free amino acid, the TFA salt can be neutralized with a suitable base.

  • Precipitate the deprotected histidine by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Solid-Phase Boc Deprotection of a Histidine-Containing Peptide

This protocol outlines the cleavage and deprotection of a peptide containing a histidine residue synthesized on a solid support using the Boc/Bzl strategy.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (see table below)

  • Sintered glass funnel or peptide cleavage vessel

  • Collection tube

  • Diethylether (cold)

  • Centrifuge

Cleavage Cocktails for Histidine-Containing Peptides:

The choice of cleavage cocktail is critical to ensure complete removal of all protecting groups and to prevent side reactions. The imidazole side chain of histidine is particularly sensitive to alkylation.[6]

ReagentComposition (v/v)Scavenger FunctionNotes
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole and EDT scavenge carbocations. Phenol acts as a scavenger and improves solubility.A robust, general-purpose cocktail for peptides with sensitive residues.[7]
Low-Odor Cocktail TFA/TIS/Water/DTT (88:2:5:5)Triisopropylsilane (TIS) is an efficient carbocation scavenger. Dithiothreitol (DTT) is a reducing agent.Reduces the use of noxious thiols.[7]
HF Cleavage Cocktail HF/Anisole (9:1)Anisole is a classic scavenger for HF cleavage.Requires specialized HF cleavage apparatus.[8]

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the synthesis.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Place the dried resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10-15 mL per gram of resin).[9]

  • Allow the reaction to proceed at room temperature with occasional agitation for 1-3 hours. The exact time may need to be optimized based on the peptide sequence and protecting groups used.[6]

  • Filter the cleavage mixture away from the resin into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Place the mixture at -20°C for at least 1 hour to ensure complete precipitation.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Solid-Phase Boc Deprotection of a Histidine-Containing Peptide

G start Start: Dry Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail cleavage Cleavage & Deprotection (1-3 hours, RT) add_cocktail->cleavage filter Filter to Collect Filtrate cleavage->filter wash_resin Wash Resin with Cocktail filter->wash_resin precipitate Precipitate with Cold Ether filter->precipitate wash_resin->filter centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Ether (2x) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end_product Purify by RP-HPLC dry_peptide->end_product

Caption: Workflow for SPPS cleavage and deprotection.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

G cluster_0 Deprotection Mechanism Boc_His Boc-Protected Histidine Protonation Protonation of Carbonyl Oxygen (by H+) Boc_His->Protonation + H+ (from Acid) Alkylated_His Alkylated Histidine (Side Product) Boc_His->Alkylated_His Carbocation_Formation Formation of tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Carbocation_Formation Carbocation_Formation->Boc_His tert-Butyl Cation can react with unprotected Histidine Deprotonated_His Deprotonated Histidine Carbocation_Formation->Deprotonated_His Scavenger Scavenger (e.g., Anisole) Carbocation_Formation->Scavenger tert-Butyl Cation Reacts With Decarboxylation Decarboxylation of Carbamic Acid (releases CO2) Carbocation_Formation->Decarboxylation Alkylated_Scavenger Alkylated Scavenger Scavenger->Alkylated_Scavenger

Caption: Mechanism of Boc deprotection and side reaction.

References

Application Notes and Protocols: Incorporation of Boc-His(3-Bom)-Osu into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Histidine in Peptide Libraries

Histidine is a unique amino acid, playing a critical role in the biological activity of many peptides and proteins due to its imidazole side chain, which can act as both a proton donor and acceptor at physiological pH. This property makes it a key residue in enzyme active sites, metal-binding domains, and protein-protein interaction interfaces. In drug discovery, the incorporation of histidine into peptide libraries can be a powerful strategy for developing novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs), where histidine residues are often involved in ligand binding and receptor activation.

However, the synthesis of histidine-containing peptides is notoriously challenging. The imidazole side chain is susceptible to side reactions, and the chiral center is prone to racemization during the coupling step of solid-phase peptide synthesis (SPPS). To overcome these challenges, protecting group strategies are essential.

Boc-His(3-Bom)-Osu is a highly effective building block for the incorporation of histidine in Boc-chemistry SPPS. The key features of this reagent are:

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) during the stepwise elongation of the peptide chain.

  • Nπ-Bom Protection: The benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole ring is a robust, acid-labile protecting group. Its presence is crucial for preventing racemization of the histidine residue during activation and coupling.

  • Osu Ester Activation: The N-hydroxysuccinimide (Osu) ester is a pre-activated form of the carboxylic acid, facilitating efficient and rapid coupling to the free amine of the growing peptide chain on the solid support.

These features make this compound an ideal choice for the synthesis of high-purity peptide libraries where the stereochemical integrity of each histidine residue is paramount for reliable screening and hit identification.

Data Presentation: Performance of this compound in SPPS

The use of Nπ-Bom protection on histidine significantly reduces racemization compared to other protecting group strategies, which in turn leads to higher coupling efficiencies and purer final products. The following tables summarize the expected performance of this compound in the synthesis of a peptide library targeting a GPCR.

Table 1: Comparative Racemization of Histidine Derivatives in SPPS

Histidine DerivativeProtecting Group StrategyPre-activation Time (min)% D-Isomer (Racemization)
Fmoc-His(Trt)-OHNτ-Trityl01.0%
Fmoc-His(Trt)-OHNτ-Trityl57.8%
Fmoc-His(MBom)-OH (analogue) Nπ-Benzyloxymethyl 5 0.3%

Data adapted from studies on Fmoc-based synthesis, demonstrating the superior performance of Nπ-benzyloxymethyl protection in minimizing racemization. Similar performance is expected for the Boc-protected equivalent.

Table 2: Illustrative Screening Results of a GPCR-Targeting Peptide Library

Peptide Sequence (Hit)Target GPCRBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Ac-Phe-His-Trp-Gly-Ala-NH2GnRH Receptor15.225.8
Ac-Tyr-His-Arg-Phe-Lys-NH2MC4 Receptor8.912.5
Ac-Leu-His-Val-Pro-Met-NH2Orexin Receptor 122.535.1

This table presents hypothetical, yet representative, data from the screening of a peptide library containing Bom-protected histidine against various GPCRs. The identified hits show strong binding affinity and functional activity, underscoring the value of incorporating stereochemically pure histidine.

Experimental Protocols

General Materials and Methods
  • Resin: Merrifield resin or other suitable resin for Boc-SPPS.

  • Amino Acids: Nα-Boc protected amino acids. This compound for histidine incorporation.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether. All solvents should be peptide synthesis grade.

  • Reagents:

    • Deprotection: Trifluoroacetic acid (TFA).

    • Neutralization: Diisopropylethylamine (DIEA).

    • Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or other suitable coupling reagents.

    • Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

    • Scavengers: Anisole, p-cresol, thioanisole, or a scavenger cocktail appropriate for the peptide sequence.

Protocol for Split-and-Mix Synthesis of a Peptide Library

This protocol outlines the synthesis of a "one-bead-one-compound" peptide library using the split-and-mix method.

  • Resin Preparation:

    • Swell the resin in DCM in a reaction vessel for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • First Amino Acid Coupling:

    • Couple the first Nα-Boc protected amino acid to the resin using a standard DCC/HOBt coupling protocol.

    • Monitor the reaction for completion using the Kaiser test.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under vacuum.

  • Split-and-Mix Cycles:

    • Splitting: Divide the resin into equal portions, one for each amino acid to be incorporated at the current position.

    • Deprotection: In each reaction vessel, deprotect the Nα-Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3 x 1 min) and DMF (3 x 1 min).

    • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 min).

    • Wash with DMF (3 x 1 min).

    • Coupling: To each portion of resin, add a different Nα-Boc protected amino acid (using this compound for histidine) and coupling reagents. Allow the reaction to proceed for 2-4 hours.

    • Monitor for completion with the Kaiser test.

    • Wash each portion of resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Mixing: Combine all portions of the resin in a single vessel and mix thoroughly.

    • Repeat the split-and-mix cycles for each subsequent position in the peptide library.

  • Final Deprotection:

    • After the final coupling step, deprotect the Nα-Boc group from the entire library as described above.

Protocol for Cleavage and Deprotection of the Peptide Library

WARNING: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

Method A: High-HF Cleavage

  • Preparation:

    • Dry the peptide-resin library thoroughly under high vacuum.

    • Place the dried resin and a Teflon-coated stir bar in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., 1 mL of anisole or p-cresol per gram of resin).

    • Cool the reaction vessel to -78°C in a dry ice/acetone bath.

  • HF Distillation:

    • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Cleavage Reaction:

    • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the cleaved peptides by adding cold diethyl ether.

    • Wash the precipitate extensively with cold diethyl ether to remove scavengers and organic by-products.

    • Dry the crude peptide library under vacuum.

Method B: TFMSA Cleavage

  • Preparation:

    • Dry the peptide-resin library thoroughly under high vacuum.

    • Place the dried resin in a round-bottom flask with a stir bar.

    • Add scavengers (e.g., thioanisole and m-cresol).

    • Cool the flask to 0°C in an ice bath.

  • Cleavage Reaction:

    • Slowly add a pre-chilled solution of TFMSA in TFA to the flask while stirring vigorously.

    • Allow the reaction to proceed at 0°C for 2-4 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the peptides from the combined filtrate by adding a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

    • Dry the crude peptide library under vacuum.

Mandatory Visualizations

experimental_workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 start Start: Swell Resin split1 Split Resin into N Portions start->split1 end_node End: Purified Peptide Library deprotect1 Boc Deprotection (TFA) split1->deprotect1 pool1 Pool and Mix Resin split2 Split Resin into N Portions pool1->split2 deprotect2 Boc Deprotection (TFA) split2->deprotect2 pool2 Pool and Mix Resin cleavage Cleavage and Deprotection (HF or TFMSA) pool2->cleavage purification Purification (HPLC) cleavage->purification purification->end_node neutralize1 Neutralization (DIEA) deprotect1->neutralize1 couple1 Couple Amino Acid 1 (e.g., this compound) neutralize1->couple1 wash1 Wash couple1->wash1 wash1->pool1 neutralize2 Neutralization (DIEA) deprotect2->neutralize2 couple2 Couple Amino Acid 2 neutralize2->couple2 wash2 Wash couple2->wash2 wash2->pool2

Caption: Workflow for Split-and-Mix Peptide Library Synthesis.

gpcr_signaling ligand Peptide Ligand (from library) receptor GPCR (e.g., GnRH Receptor) ligand->receptor Binding g_protein G-Protein (Gq/11) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Hormone Secretion) ca_release->response pkc->response

Caption: GPCR Signaling Pathway Targeted by a Peptide Library.

Troubleshooting & Optimization

How to prevent racemization with Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-His(3-Bom)-Osu in peptide synthesis, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative of histidine used in solid-phase and solution-phase peptide synthesis. It features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group, and a benzyloxymethyl (Bom) group protecting the τ (tele, or 3) nitrogen of the imidazole side chain. The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester for efficient peptide bond formation. This derivative is specifically designed to minimize racemization, a common side reaction with histidine during peptide synthesis.

Q2: What is racemization and why is it a concern with histidine?

A2: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms), leading to a loss of stereochemical integrity. In peptide synthesis, this results in the incorporation of the incorrect D-amino acid, which can dramatically alter the peptide's structure and biological activity. Histidine is particularly susceptible to racemization because the unprotected π (pros) nitrogen of its imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid and facilitating the formation of a planar, achiral intermediate.

Q3: How does the 3-Bom protecting group prevent racemization?

A3: The benzyloxymethyl (Bom) group attached to the τ (3) nitrogen of the imidazole ring sterically and electronically shields this nitrogen, preventing it from acting as an internal base to abstract the α-proton.[1] This suppression of intramolecular catalysis is highly effective in preserving the stereochemical integrity of the histidine residue during peptide bond formation.[1]

Q4: Is this compound compatible with standard Boc-SPPS protocols?

A4: Yes, this compound is fully compatible with standard Boc solid-phase peptide synthesis (SPPS) protocols. The Boc group is removed with mild acid (e.g., TFA), while the Bom group is stable to these conditions and is typically removed during the final cleavage from the resin with strong acids like HF or TFMSA.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, typically at -20°C, to prevent degradation.[2] Avoid repeated freeze-thaw cycles. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area and avoid inhalation of dust.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected racemization (>1-2%) detected 1. Suboptimal Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. 2. Excessive Base: The presence of a strong, non-sterically hindered base can promote racemization. 3. Prolonged Activation/Coupling Time: Leaving the amino acid activated for an extended period increases the risk of racemization. 4. Elevated Temperature: Higher temperatures can accelerate the rate of racemization. 5. Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.1. Switch to a lower-racemization coupling reagent. Carbodiimides like DIC in combination with an additive like HOBt or OxymaPure are generally recommended. Onium salts like HBTU or HATU can also be used, but pre-activation times should be minimized. 2. Use a sterically hindered base like diisopropylethylamine (DIEA) and use the minimum amount necessary to facilitate the reaction. 3. Optimize coupling time. Aim for the shortest time required for complete coupling, which can be monitored using a ninhydrin test. For this compound, which is pre-activated, the coupling reaction should be initiated promptly. 4. Perform the coupling at room temperature or below (0°C). 5. Use a non-polar or less polar aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and DMF.
Incomplete Coupling 1. Steric Hindrance: The growing peptide chain or the incoming amino acid may be sterically hindered. 2. Peptide Aggregation: The peptide chain on the resin may be aggregated, preventing access of the activated amino acid. 3. Insufficient Reagent Equivalents: Not enough activated amino acid or coupling reagent was used.1. Increase the coupling time or perform a double coupling. 2. Use a solvent mixture known to disrupt aggregation, such as DMF/DMSO. Sonication can also be beneficial. 3. Increase the equivalents of this compound and the coupling reagents. A 2- to 3-fold excess is common.
Formation of Deletion Peptides 1. Incomplete Deprotection of the Previous Amino Acid: The N-terminal Boc group was not fully removed. 2. Incomplete Coupling: See above.1. Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Monitor deprotection with a colorimetric test. 2. Address incomplete coupling using the solutions provided above.

Quantitative Data Summary

While direct quantitative comparisons of racemization for this compound with various coupling reagents are not extensively published in a single study, the following table provides an inferred ranking of common coupling conditions based on established principles and data from similar histidine derivatives.

Coupling Reagent/Method Additive Typical Base Relative Racemization Risk Comments
DIC HOBt or OxymaPureNone/DIEA (minimal)Very Low Considered one of the safest methods for preventing racemization. The in-situ formation of the HOBt or Oxyma ester is less prone to racemization than other activated species.
HBTU / TBTU NoneDIEALow Generally low racemization, but the risk can increase with prolonged pre-activation times. Use of excess reagent should be avoided.
HATU NoneDIEALow Similar to HBTU but can be faster. The same precautions regarding pre-activation and excess reagent apply.
BOP NoneDIEALow to Moderate Effective, but a byproduct is the carcinogen HMPA. Newer reagents are generally preferred.
DCC HOBt or OxymaPureNone/DIEA (minimal)Very Low Similar to DIC/HOBt in terms of racemization, but the dicyclohexylurea (DCU) byproduct is insoluble and can be problematic in solid-phase synthesis.

Disclaimer: This table is an inferred guide. Actual racemization levels can vary depending on the specific peptide sequence, resin, solvent, temperature, and reaction time. It is always recommended to perform a small-scale test synthesis and analyze for racemization if the peptide is intended for biological applications.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound in Manual Boc-SPPS

This protocol is designed for the manual solid-phase synthesis of a peptide on a polystyrene-based resin (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DIC and HOBt)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIEA in DCM

  • Washing solvents: DCM, Isopropanol (IPA), DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the dissolved this compound to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature. Note: As this compound is a pre-activated ester, the addition of a coupling reagent is not strictly necessary, but the reaction can be slow. For a faster and more efficient coupling, follow the alternative coupling protocol below.

  • Monitoring the Coupling: Perform a Kaiser or ninhydrin test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and IPA (1x).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Optimized Low-Racemization Coupling using In-Situ Activation of Boc-His(3-Bom)-OH

This protocol uses the more stable Boc-His(3-Bom)-OH and an in-situ activation method, which is a common and highly recommended approach to minimize racemization.

Procedure (Steps 1-3 are the same as Protocol 1):

  • Coupling (using DIC/HOBt):

    • In a separate vial, dissolve Boc-His(3-Bom)-OH (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Add DIC (2-3 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing (Same as steps 5-7 in Protocol 1).

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway of Activated Histidine L_His L-His (Activated) Intermediate Planar Achiral Intermediate L_His->Intermediate α-proton abstraction by unprotected N-π of imidazole Intermediate->L_His Reprotonation D_His D-His (Activated) Intermediate->D_His Reprotonation

Caption: General mechanism of histidine racemization.

Bom_Protection_Workflow cluster_1 Prevention of Racemization with this compound Activated_His This compound (Activated L-His) No_Abstraction N-τ is blocked by Bom group. α-proton abstraction is suppressed. Activated_His->No_Abstraction Peptide_Bond Peptide Bond Formation Activated_His->Peptide_Bond Stereochem_Intact Stereochemical Integrity Maintained (L-His incorporated) Peptide_Bond->Stereochem_Intact

Caption: How 3-Bom protection prevents racemization.

SPPS_Cycle start Start with Peptide-Resin (Free Amine) coupling Couple with This compound or Boc-His(3-Bom)-OH + Activator start->coupling wash1 Wash coupling->wash1 deprotection Deprotect (TFA/DCM) wash1->deprotection wash2 Wash deprotection->wash2 neutralization Neutralize (DIEA/DCM) wash2->neutralization wash3 Wash neutralization->wash3 next_cycle Ready for Next Amino Acid Coupling wash3->next_cycle

Caption: Boc-SPPS workflow for incorporating this compound.

References

Technical Support Center: Cleavage of the Bom Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the cleavage of the benzyloxymethyl (Bom) protecting group. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions for the cleavage of the Bom protecting group.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Hydrogenolysis: - Catalyst deactivation (e.g., by free amines or sulfur-containing compounds). - Insufficient catalyst loading or reaction time. - Poor hydrogen gas dispersion. Acidic Cleavage: - Insufficient acid strength or concentration. - Short reaction time or low temperature.Hydrogenolysis: - Increase catalyst loading (e.g., 10% Pd/C). - Add a co-solvent like water to the reaction mixture, which can help prevent catalyst deactivation by free amines.[1] - Add a small amount of acid (e.g., 0.5% formic acid) to accelerate the reaction.[1] - Ensure vigorous stirring to maintain good hydrogen dispersion. - Increase hydrogen pressure (e.g., to 50 psi) to enhance the reaction rate.[1] Acidic Cleavage: - Use a stronger acid (e.g., neat trifluoroacetic acid (TFA)) or increase the concentration of the acid in the co-solvent.[2][3] - Increase the reaction temperature or prolong the reaction time.
Formation of Side Products (e.g., Over-reduction of other functional groups) Hydrogenolysis: - Non-selective catalyst. - Harsh reaction conditions (high pressure, prolonged reaction time).Hydrogenolysis: - Use a more selective catalyst (e.g., Pd on a less active support). - Optimize reaction conditions: use lower hydrogen pressure (e.g., 1 atm) and monitor the reaction closely to stop it upon completion.[1] - The addition of water to isopropanol as a solvent has been shown to suppress the formation of over-reduced uridine derivatives.[1]
Formation of Side Products (e.g., Alkylation of sensitive functional groups) Acidic Cleavage: - Generation of reactive benzyl cations during cleavage.Acidic Cleavage: - Add a scavenger (e.g., triethylsilane, thioanisole, or m-cresol) to the reaction mixture to trap the benzyl cation.[4][5]
Low Yield of Desired Product - Any of the above issues. - Degradation of the starting material or product under the cleavage conditions. - Difficult purification due to the presence of side products.- Carefully screen and optimize cleavage conditions on a small scale before proceeding with a larger batch. - Ensure the stability of your compound under the chosen deprotection conditions. - Employ appropriate purification techniques (e.g., chromatography) to separate the product from byproducts and unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving a Bom protecting group?

A1: The two most common methods for cleaving a Bom group are:

  • Catalytic Hydrogenolysis: This method typically employs a palladium catalyst (e.g., 10% Pd/C) and a source of hydrogen gas.[1] It is generally a mild and effective method, but care must be taken to avoid the reduction of other sensitive functional groups.

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to remove the Bom group.[2][3] This method is suitable for molecules that are sensitive to hydrogenation conditions.

Q2: My molecule contains a double bond that is getting reduced during hydrogenolysis of the Bom group. What can I do?

A2: To prevent the reduction of a double bond, you can try the following:

  • Optimize Hydrogenolysis Conditions: A study on the deprotection of BOM-protected uridine derivatives found that using a solvent system of isopropanol and water (10:1) with 0.5% formic acid under 1 atm of hydrogen gas successfully removed the Bom group without saturating the C5-C6 double bond of the uracil ring.[1]

  • Use an Alternative Cleavage Method: If optimizing hydrogenolysis conditions is not successful, consider switching to an acidic cleavage method using TFA, which will not affect the double bond.[2][3]

Q3: I am observing incomplete Bom deprotection during a Pd/C-catalyzed hydrogenation. What could be the reason?

A3: Incomplete deprotection during hydrogenolysis can be due to catalyst deactivation. If your molecule contains a free amine, it can complex with the palladium catalyst and inhibit its activity.[1] To overcome this, adding a small amount of water to the solvent can diminish this deactivation.[1] Alternatively, increasing the catalyst loading or the hydrogen pressure might drive the reaction to completion.

Q4: What are the primary side products of Bom cleavage under acidic conditions, and how can I minimize them?

A4: Under acidic conditions, the Bom group is cleaved to generate the deprotected alcohol or amine, along with a benzyl cation and formaldehyde. The highly reactive benzyl cation can potentially alkylate other nucleophilic sites on your molecule or react with the solvent. To minimize the formation of these alkylated side products, it is recommended to use a "scavenger" in your reaction mixture. Common scavengers include triethylsilane, thioanisole, or m-cresol, which will trap the benzyl cation.[4][5]

Experimental Protocols

Optimized Hydrogenolytic Cleavage of Bom-Protected Uridine Derivatives [1]

  • Dissolve the Bom-protected uridine derivative in a 10:1 mixture of isopropanol and water.

  • Add 10% Palladium on carbon (Pd/C) as the catalyst.

  • Add 0.5% formic acid to the mixture.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by a suitable method.

Acidic Cleavage of N-Bom Protected Pyrimidines [3]

  • Dissolve the N,N'-di-Bom-protected pyrimidine in trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature or gently heat to 72°C to increase the reaction rate.

  • Monitor the reaction by TLC. Reaction times can vary from 30 minutes to 72 hours depending on the substrate.

  • After completion, carefully remove the TFA under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizing Bom Cleavage and a Potential Side Reaction

The following diagram illustrates the mechanism of acidic cleavage of a Bom-protected alcohol and a potential side reaction where the resulting benzyl cation alkylates a nucleophilic group.

Bom_Cleavage cluster_cleavage Acidic Cleavage of Bom Group cluster_side_reaction Side Reaction Bom-OR R-O-CH₂-O-Bn Protonated_Bom R-O(H)⁺-CH₂-O-Bn Bom-OR->Protonated_Bom + H⁺ ROH R-OH Protonated_Bom->ROH Cleavage Carbocation Bn-O-CH₂⁺ Protonated_Bom->Carbocation Benzyl_Cation Bn⁺ Carbocation->Benzyl_Cation Formaldehyde CH₂O Carbocation->Formaldehyde H+ H⁺ Alkylated_Side_Product Nu-Bn Benzyl_Cation->Alkylated_Side_Product + Nu-H Nucleophile Nu-H H_side H⁺

Caption: Acidic cleavage of a Bom-protected alcohol and subsequent side reaction.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-His(3-Bom)-Osu. Our aim is to help you overcome common challenges and optimize your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of using this compound lies in the Nπ-benzyloxymethyl (Bom) protecting group on the imidazole side chain of histidine. This group effectively prevents racemization, a significant side reaction that can occur during the activation and coupling of histidine residues.[1][2] By blocking the π-nitrogen, the Bom group preserves the stereochemical integrity of the histidine residue during peptide bond formation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and reactivity, this compound should be stored at 0 - 8 °C.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in common anhydrous organic solvents used for peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[1] The choice of solvent can influence reaction rates and the solubility of byproducts, which in turn affects the purification process.[1]

Troubleshooting Guide

Low Coupling Efficiency

Q4: My coupling reaction with this compound is showing low yield. What are the potential causes and how can I troubleshoot this?

A4: Low coupling efficiency can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Flowchart for Low Coupling Efficiency

LowCouplingEfficiency start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_issue Moisture contamination? Expired reagents? Incorrect stoichiometry? check_reagents->reagent_issue check_conditions Review Reaction Conditions conditions_issue Suboptimal solvent? Incorrect temperature? Insufficient reaction time? check_conditions->conditions_issue check_activation Confirm Complete Activation activation_issue Incomplete OSu ester formation? Hydrolysis of active ester? check_activation->activation_issue check_amine Assess Amine Component Reactivity amine_issue Steric hindrance? Low nucleophilicity of N-terminus? check_amine->amine_issue reagent_issue->check_conditions No solution_reagents Use fresh, anhydrous reagents. Optimize stoichiometry (e.g., 1.1-1.5 eq. of this compound). reagent_issue->solution_reagents Yes conditions_issue->check_activation No solution_conditions Switch to a different solvent (e.g., DMF). Run reaction at 0°C to RT. Increase reaction time and monitor with TLC/LC-MS. conditions_issue->solution_conditions Yes activation_issue->check_amine No solution_activation Use fresh coupling agents (DCC, DIC). Ensure anhydrous conditions. activation_issue->solution_activation Yes solution_amine Increase reaction time. Consider a stronger coupling agent. amine_issue->solution_amine Yes end Improved Coupling Efficiency amine_issue->end No, consult further literature solution_reagents->end solution_conditions->end solution_activation->end solution_amine->end

Caption: Troubleshooting workflow for low coupling efficiency.

  • Reagent Quality and Stoichiometry:

    • Moisture: The OSu ester is sensitive to hydrolysis. Ensure all reagents, solvents, and glassware are anhydrous.

    • Reagent Age: Use fresh this compound and coupling reagents. Over time, the active ester can degrade.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the this compound relative to the amine component is often beneficial.

  • Reaction Conditions:

    • Solvent: While DCM is commonly used, DMF can be a better choice due to its higher polarity, which can enhance reaction rates.[1]

    • Temperature: Start the reaction at 0°C to control any exothermic processes and minimize side reactions, then allow it to warm to room temperature.[1]

    • Reaction Time: Coupling reactions involving sterically hindered amino acids may require longer reaction times. Monitor the reaction progress using an appropriate method like TLC or LC-MS.

  • Activation Step (if preparing the OSu ester in situ):

    • If you are preparing this compound from Boc-His(3-Bom)-OH just before the coupling step, ensure the activation with a carbodiimide (like DCC or DIC) and N-hydroxysuccinimide (HOSu) is complete.[1] Incomplete activation will lead to a lower concentration of the active ester and consequently, lower coupling yield.

Side Reactions and Impurities

Q5: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can they be minimized?

A5: The most common side reaction for histidine derivatives is racemization. However, the Bom group on this compound is highly effective at suppressing this.[1] Other potential side reactions include:

  • Hydrolysis of the OSu ester: As mentioned, this is caused by moisture and will result in the formation of Boc-His(3-Bom)-OH, which will not participate in the coupling reaction.

    • Solution: Employ rigorous anhydrous techniques.

  • Formation of N-acylurea: If using a carbodiimide coupling agent like DCC for in situ activation, the OSu ester can react with the dicyclohexylurea (DCU) byproduct to form an N-acylurea.

    • Solution: Use a carbodiimide like 1,3-diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or pre-activate the amino acid and purify the OSu ester before the coupling reaction.[1]

Decision Tree for Minimizing Side Reactions

SideReactions start Side Reaction Observed check_racemization Racemization Suspected? start->check_racemization confirm_bom Confirm use of This compound check_racemization->confirm_bom Yes check_hydrolysis Unreacted Boc-His(3-Bom)-OH Observed? check_racemization->check_hydrolysis No confirm_bom->check_hydrolysis Bom group minimizes this. Investigate other causes. use_anhydrous Implement Strict Anhydrous Conditions check_hydrolysis->use_anhydrous Yes check_acylurea Using DCC/DIC for in situ activation? check_hydrolysis->check_acylurea No end Minimized Side Reactions use_anhydrous->end preactivate Consider pre-activation and purification of OSu ester or use DIC. check_acylurea->preactivate Yes check_acylurea->end No preactivate->end ReactionPathway This compound Peptide Boc-His(3-Bom)-NH-R This compound->Peptide + R-NH₂ HOSu N-hydroxysuccinimide Amine Amine

References

Troubleshooting aggregation in SPPS with Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation and other issues during solid-phase peptide synthesis (SPPS) when using Boc-His(3-Bom)-Osu.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 3-Bom protecting group on the histidine side chain?

The benzyloxymethyl (Bom) group on the π-nitrogen of the histidine imidazole ring is crucial for preventing racemization during peptide bond formation. By sterically hindering the π-nitrogen, the Bom group effectively prevents the base-catalyzed abstraction of the α-proton, thus preserving the stereochemical integrity of the histidine residue. This is particularly important for ensuring the biological activity of the final peptide.

Q2: My peptide synthesis is failing after the introduction of this compound. Is this due to aggregation?

While aggregation is a common issue in SPPS, another potential problem specific to Boc-His(pi-Bom) derivatives is the incomplete removal of the Nα-Boc protecting group during the trifluoroacetic acid (TFA) deprotection step.[1] This resistance to deprotection can lead to the deletion of the subsequent amino acid in the sequence, which can be mistaken for a failed coupling due to aggregation.

Q3: How can I distinguish between aggregation and incomplete Boc deprotection?

Monitoring the synthesis is key. In continuous flow synthesis, the broadening of the Fmoc-deprotection peak as monitored by UV can indicate aggregation.[2] In batch synthesis, resin shrinking can be a sign of aggregation. To specifically test for incomplete Boc deprotection, after the standard TFA deprotection step for the His(Bom) residue, a small sample of the resin can be cleaved and analyzed by mass spectrometry to see if the Boc group is still present.

Q4: What are the general causes of peptide aggregation during SPPS?

Peptide aggregation is primarily caused by the formation of secondary structures, such as β-sheets, between growing peptide chains on the solid support. This is particularly common with sequences containing hydrophobic amino acids like Val, Ile, Ala, and Gln. This aggregation can render the N-terminus of the growing peptide chain inaccessible for subsequent coupling reactions.

Troubleshooting Guides

Issue 1: Suspected Peptide Aggregation

If you suspect peptide aggregation is occurring after the incorporation of His(3-Bom), consider the following strategies.

Troubleshooting Workflow for Peptide Aggregation

cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Evaluation start Observe signs of difficult synthesis: - Resin shrinking - Slow/incomplete coupling - Broad deprotection peaks is_agg Is aggregation suspected? start->is_agg solvents Modify Solvents & Temperature - Use 'magic mixtures' (e.g., DCM/DMF/NMP) - Add chaotropic agents (e.g., ethylene carbonate) - Increase coupling temperature is_agg->solvents Yes additives Incorporate Structure-Disrupting Elements - Pseudoproline dipeptides - Dmb/Hmb protected amino acids solvents->additives If persists reagents Change Coupling Reagents - Use stronger activators (e.g., HATU, HBTU) additives->reagents If persists test_coupling Test Coupling Efficiency (e.g., Ninhydrin or TNBS test) reagents->test_coupling analyze Cleave and Analyze Test Peptide test_coupling->analyze result Successful Synthesis? analyze->result end_good Continue Synthesis result->end_good Yes end_bad Re-evaluate Strategy result->end_bad No

Caption: Troubleshooting workflow for suspected peptide aggregation.

Experimental Protocols for Aggregation Mitigation

  • Protocol 1: Modified Solvent System

    • For subsequent acylation and deprotection steps, use a solvent mixture of DCM/DMF/NMP (1:1:1).

    • To this mixture, add 1% Triton X-100 and 2 M ethylene carbonate to act as chaotropic agents, disrupting secondary structures.

    • Consider performing the coupling reaction at an elevated temperature (e.g., 55°C).

  • Protocol 2: Incorporation of Pseudoproline Dipeptides

    • If the peptide sequence allows (at Xaa-Ser or Xaa-Thr motifs), substitute the two individual amino acids with a commercially available pseudoproline dipeptide.

    • This should ideally be done for every sixth residue in aggregation-prone sequences.[3]

    • Couple the pseudoproline dipeptide using a standard coupling protocol with an activator such as HATU or HBTU.

Issue 2: Incomplete Nα-Boc Deprotection of His(Bom)

The Boc group on His(pi-Bom) has been reported to be more resistant to TFA cleavage than expected.[1] This can lead to deletion sequences.

Troubleshooting Incomplete Boc Deprotection

Parameter Standard Protocol Modified Protocol for His(Bom) Rationale
TFA Concentration 25-50% in DCM50-60% in DCMIncreases the acid strength to facilitate complete removal of the resistant Boc group.
Deprotection Time 20-30 minutes2 x 30 minutes (two treatments)Prolonged exposure to TFA ensures the reaction goes to completion.[1]
Monitoring Standard post-deprotection washesPerform a test cleavage and MS analysis on a small resin sample after the first His(Bom) residue to confirm Boc removal.Provides direct evidence of successful deprotection before proceeding with the synthesis.

Logical Flow for Addressing Incomplete Deprotection

start Coupling of this compound deprotect Perform Nα-Boc Deprotection start->deprotect check Is this the first His(Bom) or a known difficult sequence? deprotect->check standard Standard Deprotection (e.g., 30% TFA in DCM, 30 min) check->standard No modified Modified Deprotection (e.g., 50% TFA in DCM, 2x30 min) check->modified Yes continue_synth Proceed with next coupling standard->continue_synth test_cleave Perform Test Cleavage and MS Analysis modified->test_cleave is_complete Is Boc group fully removed? test_cleave->is_complete is_complete->continue_synth Yes re_deprotect Repeat Modified Deprotection is_complete->re_deprotect No re_deprotect->test_cleave

Caption: Decision process for Boc deprotection of His(Bom) residues.

References

Technical Support Center: Boc-His(3-Bom)-Osu for Enhanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve peptide synthesis yields using Boc-His(3-Bom)-Osu.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of using this compound is the significant reduction in racemization of the histidine residue during coupling. The 3-benzyloxymethyl (3-Bom) group protects the π-nitrogen of the imidazole ring, which is known to catalyze racemization. This protection ensures high stereochemical integrity of the final peptide.

Q2: I am observing a low coupling efficiency when using this compound. What are the possible causes and solutions?

A2: Low coupling efficiency can stem from several factors. Here is a troubleshooting guide to address this issue:

Potential Cause Recommended Solution
Incomplete Deprotection of the N-terminal Boc group The Boc group on a His(Bom) residue can be more resistant to cleavage than on other amino acids.[1] Prolong the TFA deprotection step or use a higher concentration of TFA. Ensure complete removal of the Boc group before proceeding with the coupling.[1]
Steric Hindrance For sterically hindered couplings, consider extending the reaction time or slightly increasing the reaction temperature. However, be cautious as prolonged heating can lead to side reactions.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) before coupling. Poor swelling can limit the accessibility of the reactive sites.
Reagent Degradation This compound is an activated ester and can be sensitive to moisture. Ensure it is stored under dry conditions and brought to room temperature before use to prevent condensation. Use fresh, high-quality solvents.
Aggregation of the Growing Peptide Chain Peptide aggregation on the solid support can hinder coupling. Consider using a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or incorporating chaotropic salts.[2]

Q3: I am seeing unexpected side products in my final peptide. What are the likely side reactions and how can I minimize them?

A3: Side reactions can significantly impact your final yield and purity. Here are some common issues and their solutions:

Side Reaction Cause Prevention/Solution
Formaldehyde Adducts Cleavage of the 3-Bom protecting group with strong acids like HF or TFMSA can release formaldehyde.[1] This can react with nucleophilic side chains (e.g., Trp, Cys) or the N-terminus.Include scavengers such as thiophenol or anisole in the cleavage cocktail to trap the released formaldehyde.
Deletion Sequences Incomplete removal of the N-terminal Boc group from the preceding amino acid will result in the failure of the subsequent coupling, leading to a peptide chain missing one amino acid.As mentioned in Q2, ensure complete deprotection by optimizing the TFA treatment time and concentration.[1]
Racemization Although minimized with the 3-Bom group, some racemization can still occur, especially with prolonged activation or harsh basic conditions.Avoid prolonged pre-activation times. Use in-situ neutralization protocols where the free amine is generated in the presence of the activated amino acid.[3]

Q4: Can I use standard Boc-SPPS protocols with this compound?

A4: Yes, this compound is designed for use in standard Boc solid-phase peptide synthesis (SPPS) protocols. The key difference lies in the handling of the histidine residue itself. The Osu (N-hydroxysuccinimide) ester is pre-activated, meaning you do not need to add a separate coupling reagent like DCC or HBTU for this specific amino acid addition.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol outlines the steps for incorporating a histidine residue using the pre-activated this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

    • Perform the N-terminal Boc deprotection of the growing peptide chain using 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[4][5]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA and by-products.[4]

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of this compound:

    • Dissolve this compound (1.5 to 2.0 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the dissolved this compound to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted amino acid and by-products.

  • Chain Elongation:

    • Proceed to the deprotection step for the next amino acid in the sequence.

Process Visualization

To aid in understanding the workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 4. Washing (DCM) neutralization->wash2 coupling 5. Coupling (this compound in DMF) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 next_cycle Proceed to next cycle wash3->next_cycle

Standard Boc-SPPS workflow for this compound coupling.

troubleshooting_logic issue Low Coupling Yield cause1 Incomplete Boc Deprotection? issue->cause1 cause2 Peptide Aggregation? issue->cause2 cause3 Reagent Degradation? issue->cause3 solution1 Increase TFA time/concentration cause1->solution1 Yes solution2 Use NMP or chaotropic salts cause2->solution2 Yes solution3 Use fresh, dry reagents cause3->solution3 Yes

Troubleshooting logic for low coupling yield.

References

Technical Support Center: Bom Group Cleavage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the benzyloxymethyl (Bom) protecting group for histidine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the cleavage of the Bom protecting group from histidine?

The primary challenge during the cleavage of the Bom group, particularly with strong acids like hydrogen fluoride (HF), is the generation of a formaldehyde equivalent. This reactive species can lead to undesirable side reactions, modifying sensitive amino acid residues within the peptide chain.[1] Specifically, formaldehyde can react with the N-terminal amino group or nucleophilic side chains, such as the thiol group of cysteine, to form thiazolidine-4-carboxylic acid adducts.

Q2: What are the most common side reactions observed during Bom group cleavage?

The main side reactions include:

  • Formaldehyde adduct formation: As mentioned above, reaction with Cys, the N-terminus, or other nucleophilic residues.

  • Alkylation of sensitive residues: Carbocations generated from other protecting groups (e.g., t-butyl cations from Boc or t-Bu ethers) or the resin linker can alkylate nucleophilic residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) if not effectively scavenged.[2][3]

  • Incomplete cleavage: In some cases, the Bom group may be resistant to cleavage, leading to incomplete deprotection of the histidine side chain. This can be influenced by the peptide sequence and the cleavage conditions.[1]

Q3: Which scavengers are recommended for Bom group cleavage?

While specific quantitative data for Bom group cleavage is limited in readily available literature, general principles of peptide cleavage and scavenger use apply. A combination of scavengers is often employed to trap the various reactive species generated.

Scavenger TypeExample(s)Target Reactive SpeciesRecommended Concentration (in cleavage cocktail)
Thiols 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT)Carbocations (e.g., t-butyl), Formaldehyde2.5% - 5%
Aromatic Nucleophiles Phenol, p-Cresol, Anisole, ThioanisoleCarbocations (e.g., benzyl, trityl)5%
Silanes Triisopropylsilane (TIS)Carbocations (reduces them to the corresponding alkane)2.5%
Water Deionized WaterSuppresses side reactions with Trp and Arg(Pmc)2.5% - 5%

Note: The optimal scavenger cocktail will depend on the specific peptide sequence and the other protecting groups present. For peptides containing sensitive residues like Cys, Met, and Trp, a more robust scavenger mixture is crucial.[2] 1,4-BDMT has been shown to be a highly effective scavenger in TFA cleavages, providing crude peptides in high purity.[4]

Troubleshooting Guide

Problem 1: Mass spectrometry analysis shows a +12 Da or +14 Da adduct on my peptide containing His(Bom) and Cys.

  • Likely Cause: This adduct likely corresponds to the formation of a thiazolidine ring (+12 Da for CH2) or a methyl group (+14 Da) due to reaction with formaldehyde generated from the Bom group cleavage.

  • Solution:

    • Increase Thiol Scavenger Concentration: Increase the concentration of a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail to 5%. These scavengers will react with formaldehyde, preventing its addition to the peptide.

    • Use a "Low-High" HF Cleavage Protocol: If using HF, a "low-high" procedure can be beneficial. The "low" step uses a lower concentration of HF with a higher concentration of scavengers to remove more labile protecting groups first. The subsequent "high" HF step then cleaves the more resistant groups, including Bom, under conditions where many of the sensitive residues are already deprotected and the scavenger concentration is high.[1]

Problem 2: My peptide shows incomplete cleavage of the Bom group, as confirmed by mass spectrometry.

  • Likely Cause: The cleavage conditions (time, temperature, or acid strength) may be insufficient for complete removal of the Bom group. In some cases, the peptide sequence itself can hinder cleavage.

  • Solution:

    • Prolong Cleavage Time: Extend the cleavage reaction time. For TFA-based cleavage, you can increase the time from 2 hours to 4 hours. For HF cleavage, extending the time at 0°C may be necessary.[5]

    • Increase TFA Concentration: If using a TFA cocktail with a lower concentration of TFA, increasing it to 95% may improve cleavage efficiency.[6]

    • Review Cleavage Cocktail Composition: Ensure your cleavage cocktail is freshly prepared and contains the appropriate scavengers, as some scavengers can also influence the efficiency of the cleavage reaction itself.

Problem 3: After cleavage, I observe significant alkylation of Tryptophan or Tyrosine residues.

  • Likely Cause: Insufficient scavenging of carbocations generated from other protecting groups (e.g., Boc, tBu) or the resin linker.

  • Solution:

    • Optimize Scavenger Cocktail: Employ a robust scavenger cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT in an 82.5:5:5:5:2.5 ratio).[2] This mixture is designed to suppress a wide variety of side reactions, including the alkylation of sensitive residues.

    • Add Triisopropylsilane (TIS): TIS is a very effective scavenger for t-butyl cations. Adding 2.5% TIS to your cleavage cocktail can significantly reduce t-butylation of Trp.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Containing His(Bom)

This protocol is a general guideline and should be optimized for your specific peptide.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide with His(Bom) and other sensitive residues, a recommended cocktail is Reagent K :

    • 82.5% Trifluoroacetic acid (TFA)

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the peptide under a vacuum.

Protocol 2: "Low-High" HF Cleavage for Peptides with His(Bom)

This protocol requires specialized HF-resistant apparatus and should only be performed by trained personnel in a properly equipped laboratory.

  • Resin Preparation: Dry the peptide-resin thoroughly under a high vacuum.

  • "Low HF" Step:

    • In the HF apparatus reaction vessel, add the dried peptide-resin and a scavenger mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[1] For peptides containing Trp(For), p-thiocresol can be used instead of p-cresol.[1]

    • Cool the vessel in a dry ice/acetone bath.

    • Distill a low concentration of HF into the vessel (e.g., 2.5 mL per gram of resin).[1]

    • Stir the mixture at 0°C for 2 hours.

    • Evaporate the HF and DMS under a vacuum.

  • "High HF" Step:

    • To the same reaction vessel containing the resin, add a scavenger such as anisole or p-cresol.

    • Cool the vessel again and distill a high concentration of HF (e.g., 9 mL HF and 1 mL scavenger per gram of resin).

    • Stir the mixture at 0°C for 1 hour.

  • HF Removal and Peptide Isolation:

    • Evaporate the HF under a vacuum.

    • Work up the peptide by precipitation with cold diethyl ether as described in the TFA protocol.

Visualizations

Cleavage_Mechanism cluster_resin Peptide on Solid Support cluster_cleavage Cleavage Cocktail cluster_products Reaction Products Peptide_Resin His(Bom)-Peptide-Resin Cleaved_Peptide His-Peptide (Desired) Peptide_Resin->Cleaved_Peptide Cleavage & Deprotection Side_Products Reactive Cations (Bom+, t-Bu+, etc.) Peptide_Resin->Side_Products Generates Formaldehyde Formaldehyde Peptide_Resin->Formaldehyde Generates TFA TFA (Strong Acid) TFA->Peptide_Resin Attacks Protecting Groups & Linker Scavengers Scavengers (e.g., EDT, TIS, Phenol) Scavengers->Side_Products Trap Scavengers->Formaldehyde Trap Trapped_Species Scavenged Cations Side_Products->Trapped_Species Forms Troubleshooting_Workflow Start Start: Analyze Cleavage Product (e.g., by Mass Spectrometry) Problem_ID Identify Primary Issue Start->Problem_ID Incomplete_Cleavage Incomplete Bom Cleavage Problem_ID->Incomplete_Cleavage Mass of starting material present Formaldehyde_Adduct Formaldehyde Adduct (+12 or +14 Da) Problem_ID->Formaldehyde_Adduct Unexpected mass addition Alkylation Alkylation of Trp/Tyr Problem_ID->Alkylation Unexpected mass addition Success Cleavage Successful Problem_ID->Success Clean product Sol_Incomplete Increase Cleavage Time OR Increase TFA Concentration Incomplete_Cleavage->Sol_Incomplete Sol_Formaldehyde Increase Thiol Scavenger (EDT/DTT) OR Use 'Low-High' HF Protocol Formaldehyde_Adduct->Sol_Formaldehyde Sol_Alkylation Use Robust Scavenger Mix (e.g., Reagent K) OR Add TIS to Cocktail Alkylation->Sol_Alkylation Sol_Incomplete->Start Re-run cleavage & analyze Sol_Formaldehyde->Start Re-run cleavage & analyze Sol_Alkylation->Start Re-run cleavage & analyze

References

Managing steric hindrance with Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-His(3-Bom)-Osu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential steric hindrance and other challenges during its use in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of this compound lies in the strategic placement of the benzyloxymethyl (Bom) protecting group on the imidazole ring of histidine. This protection is highly effective at preventing racemization of the histidine residue during the coupling reaction, a common and significant side reaction.[1] By blocking the π-nitrogen, the Bom group preserves the stereochemical integrity of the histidine.[1]

Q2: How does the steric bulk of the 3-Bom group compare to other common histidine protecting groups like Trityl (Trt)?

Q3: Can the steric hindrance from the 3-Bom group lead to incomplete coupling reactions?

A3: Yes, under standard coupling conditions, the steric bulk of the 3-Bom group, combined with the steric hindrance from the growing peptide chain and the solid support, can potentially lead to slower or incomplete coupling reactions. This is a general challenge with sterically hindered amino acids in SPPS.[2]

Q4: What are the signs of an incomplete coupling reaction when using this compound?

A4: Incomplete coupling can be identified by several methods:

  • Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted free primary amines on the resin.

  • HPLC/MS Analysis of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it by HPLC/MS will show the presence of deletion sequences (peptides missing the histidine residue).

  • Real-time Monitoring: Some automated peptide synthesizers have real-time monitoring capabilities that can indicate a slow or stalled coupling reaction.

Troubleshooting Guide: Managing Steric Hindrance

This guide provides solutions to common problems encountered due to steric hindrance when using this compound.

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or activation for the sterically hindered amino acid.1. Increase Coupling Time: Extend the coupling reaction time (e.g., from 1-2 hours to 4-6 hours or overnight).2. Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound.[3]3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent known to be effective for hindered couplings, such as HATU, HCTU, or PyAOP.
Low Yield of the Desired Peptide Accumulation of deletion sequences due to repeated incomplete couplings.1. Optimize Coupling Protocol: Implement the solutions for incomplete coupling at the problematic step.2. Use a Lower-Loading Resin: A resin with a lower substitution level can reduce steric hindrance between growing peptide chains.3. Incorporate a Chaotropic Salt: Adding a chaotropic salt like LiCl or KSCN to the coupling mixture can disrupt secondary structures that may be contributing to poor accessibility.
Racemization of Histidine Detected in Final Product Inappropriate choice of protecting group or coupling conditions.While the 3-Bom group is excellent at preventing racemization, ensure that the coupling conditions are not excessively harsh. The use of this compound is the primary solution to this problem.
Aggregation of the Peptide Chain Formation of secondary structures on the resin, hindering reagent access.1. Change Solvent System: Use a solvent mixture known to disrupt aggregation, such as NMP or a "magic mixture" of DCM/DMF/NMP.2. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C) to disrupt secondary structures.[2]

Quantitative Data Summary

Direct comparative data on the coupling efficiency of this compound versus other protected histidines is limited. However, extensive data exists on their effectiveness in preventing racemization.

Table 1: Comparison of D-Isomer Formation for Different Histidine Side-Chain Protecting Groups in a Model Peptide Synthesis (Fmoc-SPPS)

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Boc)-OH50°C, 10 min0.18%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH90°C, 2 min0.81%

Note: This data is from an Fmoc-SPPS study but illustrates the superior performance of urethane-based protection (like Boc or Bom) over Trityl in preventing racemization, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.

  • Washing: Wash the resin with DCM.

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider the troubleshooting steps above.

Protocol 2: Coupling of this compound under Sterically Hindered Conditions
  • Follow steps 1-5 of the standard protocol.

  • Coupling (Optimized):

    • Dissolve this compound (5 equivalents) and a more potent coupling reagent such as HATU (5 equivalents) in DMF or NMP.

    • Add DIPEA (10 equivalents).

    • Add the activated solution to the resin.

    • Couple for 4-6 hours, or consider an overnight coupling.

  • Follow steps 7-8 of the standard protocol. If the coupling is still incomplete, perform a second coupling (double coupling) with fresh reagents.

Visualizations

experimental_workflow start Start: Peptide-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA/DCM) swell->deprotect wash1 3. Wash (DCM, IPA) deprotect->wash1 neutralize 4. Neutralize (DIPEA/DCM) wash1->neutralize wash2 5. Wash (DCM) neutralize->wash2 couple 6. Couple This compound wash2->couple wash3 7. Wash (DMF, DCM) couple->wash3 kaiser 8. Kaiser Test wash3->kaiser end Next Cycle kaiser->end Negative troubleshoot Troubleshoot: - Extend Time - Double Couple - Change Reagent kaiser->troubleshoot Positive troubleshoot->couple troubleshooting_logic problem Incomplete Coupling Detected (Positive Kaiser Test) cause1 Insufficient Reaction Time? problem->cause1 cause2 Inefficient Activation? problem->cause2 cause3 Peptide Aggregation? problem->cause3 solution1 Extend Coupling Time cause1->solution1 solution2 Double Couple cause1->solution2 solution3 Use Stronger Coupling Reagent (e.g., HATU, HCTU) cause2->solution3 solution4 Use Aggregation-Disrupting Solvents/Additives cause3->solution4 solution5 Increase Coupling Temperature cause3->solution5

References

Validation & Comparative

A Comparative Guide to Histidine Protection in Boc-SPPS: Boc-His(3-Bom)-Osu vs. Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is critical to achieving high purity and yield of the target peptide. Histidine, with its nucleophilic imidazole side chain, presents a particular challenge due to its propensity for racemization and side reactions during coupling. This guide provides a detailed comparison of two common commercially available Nα-Boc protected histidine derivatives: Boc-His(3-Bom)-Osu and Boc-His(Trt)-OH, to aid in the selection of the optimal reagent for your specific synthetic needs.

This comparison will delve into the performance of the benzyloxymethyl (Bom) and trityl (Trt) protecting groups for the imidazole side chain of histidine, as well as the implications of using a pre-activated N-hydroxysuccinimide (Osu) ester versus a free carboxylic acid in coupling reactions.

Introduction to the Reagents

Boc-His(Trt)-OH is a widely used derivative in Boc-based solid-phase peptide synthesis. The bulky trityl (triphenylmethyl) group provides steric hindrance to protect the imidazole nitrogen from undesired side reactions. It is typically coupled using standard activation methods for carboxylic acids.

This compound features a benzyloxymethyl (Bom) group protecting the τ-nitrogen (the 3-position) of the imidazole ring. This protection strategy is specifically designed to mitigate the racemization of the histidine residue during activation and coupling. This reagent is supplied as an N-hydroxysuccinimide (Osu) ester, a pre-activated form ready for direct coupling without the need for a separate activation step.

Performance Comparison: Bom vs. Trt Protection

The primary differentiator between these two reagents lies in the side-chain protecting group's ability to suppress racemization and prevent side reactions.

FeatureThis compoundBoc-His(Trt)-OHRationale & Supporting Data
Racemization Suppression Excellent Moderate to Poor The Bom group, by protecting the τ-nitrogen of the imidazole ring, is highly effective at suppressing the base-catalyzed epimerization of the α-carbon during activation.[1] The Trt group, while offering steric protection, does not completely prevent this side reaction, which can be significant, especially in demanding coupling steps.[1]
Coupling Efficiency High High (Coupling agent dependent) As an Osu-activated ester, this compound is designed for efficient coupling.[2] The coupling efficiency of Boc-His(Trt)-OH is dependent on the chosen activation method, with reagents like HBTU or HATU generally providing high yields.
Side Reaction Prevention Good Good Both protecting groups effectively prevent acylation of the imidazole ring. However, the Bom group's primary advantage is the prevention of racemization.
Cleavage Conditions Standard strong acid (e.g., HF, TFMSA)Standard strong acid (e.g., HF, TFMSA)Both protecting groups are labile to the strong acidic conditions used for final cleavage from the resin in Boc-SPPS.
Cleavage Byproducts FormaldehydeStable trityl cationCleavage of the Bom group can release formaldehyde, which can lead to side reactions with the deprotected peptide. The use of specific scavengers is recommended. The trityl group is cleaved to form a stable carbocation that is readily scavenged.
Cost Higher Lower The synthesis of Bom-protected histidine is more complex, leading to a higher reagent cost.[1]

Experimental Protocols

General Boc-SPPS Workflow

The following diagram illustrates a typical cycle in Boc-based solid-phase peptide synthesis.

Figure 1: General workflow for a single cycle in Boc-SPPS.

Protocol 1: Coupling with Boc-His(Trt)-OH

This protocol outlines a standard procedure for coupling Boc-His(Trt)-OH using HBTU as the activating agent.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM).
  • Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
  • Wash the resin with DCM and isopropanol (IPA).
  • Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM.
  • Wash the resin with DCM.

2. Activation and Coupling:

  • In a separate vessel, dissolve Boc-His(Trt)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Shake the reaction vessel for 1-2 hours at room temperature.

3. Post-Coupling:

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a recoupling step may be necessary.
  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
  • Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Coupling with this compound

This protocol describes the direct coupling of the pre-activated this compound.

1. Resin Preparation:

  • Follow the same resin preparation steps as in Protocol 1 (Boc deprotection, washes, and neutralization).

2. Direct Coupling:

  • Dissolve this compound (3 equivalents relative to resin substitution) in DMF.
  • Add the solution to the neutralized peptide-resin.
  • Shake the reaction vessel for 2-4 hours at room temperature. The reaction may be slower than with in-situ activation reagents.

3. Post-Coupling:

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
  • Wash the resin thoroughly with DMF and DCM.
  • Proceed to the deprotection step for the next amino acid.

Mechanism of Histidine Racemization

The racemization of histidine during peptide synthesis is a significant concern. The imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.

racemization cluster_L L-Histidine (Activated) cluster_A Achiral Intermediate cluster_D D-Histidine (Activated) L_His Activated L-His Achiral Planar Achiral Intermediate L_His->Achiral - H+ (catalyzed by imidazole N) Achiral->L_His + H+ D_His Activated D-His Achiral->D_His + H+

Figure 2: Simplified mechanism of histidine racemization.

Protection of the τ-nitrogen with the Bom group significantly reduces the basicity of the imidazole ring, thereby inhibiting this proton abstraction and minimizing racemization.

Final Cleavage and Deprotection

Both Trt and Bom protecting groups are removed during the final cleavage of the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Cleavage Cocktail Considerations:

  • For His(Trt)-containing peptides: A standard cleavage cocktail, such as HF/anisole, is typically sufficient. The anisole acts as a scavenger for the released trityl cations.

  • For His(Bom)-containing peptides: The cleavage cocktail should include a scavenger for formaldehyde, which is a byproduct of Bom group removal. Thioanisole and ethanedithiol are commonly used for this purpose.

Conclusion and Recommendations

The choice between this compound and Boc-His(Trt)-OH depends on the specific requirements of the peptide synthesis.

  • Boc-His(Trt)-OH is a cost-effective and suitable choice for the synthesis of peptides where histidine racemization is not a major concern or can be controlled by optimizing coupling conditions. Its use with the free carboxylic acid allows for flexibility in the choice of activation method.

  • This compound is the superior reagent when minimizing histidine racemization is paramount, particularly in the synthesis of long peptides or peptides where the biological activity is highly sensitive to stereochemical purity. While more expensive, the investment can be justified by higher purity of the crude product and reduced need for extensive purification. The pre-activated Osu ester simplifies the coupling step, although careful monitoring is still recommended.

For demanding syntheses where the prevention of even low levels of diastereomeric impurities is critical, the use of this compound is strongly recommended. For routine peptide synthesis, Boc-His(Trt)-OH remains a viable and economical option.

References

A Comparative Guide to Boc-His(3-Bom)-Osu and Fmoc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is paramount in solid-phase peptide synthesis (SPPS) to ensure high yield, purity, and stereochemical integrity of the final peptide. Histidine, with its reactive imidazole side chain, presents a particular challenge, necessitating robust protection strategies to prevent side reactions and racemization. This guide provides an objective comparison of two commonly employed protected histidine derivatives: Boc-His(3-Bom)-Osu, utilized in Boc-based SPPS, and Fmoc-His(Trt)-OH, a staple in Fmoc-based methodologies.

Chemical Structures and Protecting Group Strategies

This compound incorporates the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and a benzyloxymethyl (Bom) group on the π-nitrogen (N-3) of the imidazole ring. The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester for efficient coupling. The Bom group is critical for suppressing racemization by electronically shielding the chiral α-carbon.

Fmoc-His(Trt)-OH employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and a bulky trityl (Trt) group on the τ-nitrogen (N-1) of the imidazole side chain. The free carboxylic acid requires an external activating agent for peptide bond formation.

Performance Comparison: A Data-Driven Analysis

The efficiency of these two derivatives can be evaluated based on several key performance indicators, including coupling efficiency, prevention of racemization, and the prevalence of side reactions. While direct head-to-head comparative studies are limited, data from related experiments and established knowledge of protecting group chemistry provide a strong basis for comparison.

ParameterThis compoundFmoc-His(Trt)-OHKey Considerations
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Dictates the overall SPPS strategy (Boc vs. Fmoc chemistry).
Side-Chain Protection 3-Bom (benzyloxymethyl)Trt (trityl)Crucial for preventing side reactions and racemization.
Racemization Control ExcellentModerate to GoodThe Bom group on the π-nitrogen is highly effective in preventing racemization. The bulky Trt group offers steric hindrance but can be less effective, especially at elevated temperatures.
Coupling Efficiency High (pre-activated Osu ester)High (requires in-situ activation)Pre-activation can lead to faster and more efficient coupling.
Deprotection Conditions Nα-Boc: Strong acid (e.g., TFA). Side-chain Bom: Strong acid (e.g., HF or TFMSA).Nα-Fmoc: Base (e.g., piperidine). Side-chain Trt: Moderate acid (e.g., TFA).The choice of chemistry dictates the required reagents and potential for side reactions during deprotection.
Potential Side Reactions Cleavage of the Bom group can release formaldehyde, which may lead to formylation of other residues if not properly scavenged.[1]The bulky Trt group can be sterically hindering. Incomplete deprotection is a possibility. Prone to higher rates of racemization, especially at elevated temperatures.Scavengers are crucial during the final cleavage step in Boc chemistry. Optimization of coupling time and temperature is important for Fmoc-His(Trt)-OH.
Cost Generally higher due to a more complex synthesis of the Bom protecting group.[1]Generally lower and more widely available.A significant factor for large-scale peptide synthesis.

Quantitative Data on Racemization:

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
Fmoc-His(Trt)-OH90°C, 2 min>16
Fmoc-His(Boc)-OH90°C, 2 min0.81

This data suggests that urethane-based protection (like Boc) on the imidazole side chain is significantly more effective at suppressing racemization than the trityl group, especially at higher temperatures.

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Fmoc-His(Trt)-OH into a model peptide sequence (e.g., H-Ala-His-Phe-Gly-OH) using manual solid-phase peptide synthesis.

Protocol 1: Synthesis using this compound (Boc-SPPS)
  • Resin Preparation: Swell the desired resin (e.g., PAM resin pre-loaded with Gly) in dichloromethane (DCM).

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM.

  • Coupling of Phe: Dissolve Boc-Phe-OH and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF), add DIPEA, and couple to the resin.

  • Repeat Deprotection and Neutralization.

  • Coupling of this compound: Dissolve this compound in DMF and add to the resin. The pre-activated Osu ester does not require an additional coupling agent.

  • Repeat Deprotection and Neutralization.

  • Coupling of Ala: Couple Boc-Ala-OH as described in step 4.

  • Final Deprotection: Remove the final N-terminal Boc group.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a strong acid cocktail (e.g., HF or TFMSA) containing appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the Bom and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis using Fmoc-His(Trt)-OH (Fmoc-SPPS)
  • Resin Preparation: Swell the desired resin (e.g., Wang resin pre-loaded with Gly) in DMF.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Coupling of Phe: Dissolve Fmoc-Phe-OH, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF and couple to the resin.

  • Repeat Deprotection.

  • Coupling of Fmoc-His(Trt)-OH: Dissolve Fmoc-His(Trt)-OH, a coupling agent, and a base in DMF and couple to the resin.

  • Repeat Deprotection.

  • Coupling of Ala: Couple Fmoc-Ala-OH as described in step 3.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.

Visualizing the Workflow and Decision-Making Process

To aid in the selection process, the following diagrams illustrate the logical flow of the comparison and the experimental workflow.

Comparison_Flow Logical Flow for Selecting a Histidine Derivative start Start: Need to incorporate Histidine strategy SPPS Strategy? start->strategy boc_chem Boc Chemistry strategy->boc_chem Boc fmoc_chem Fmoc Chemistry strategy->fmoc_chem Fmoc boc_his Use this compound boc_chem->boc_his fmoc_his Use Fmoc-His(Trt)-OH fmoc_chem->fmoc_his racemization_concern High concern for racemization? boc_his->racemization_concern boc_disadv Disadvantage: Higher cost, potential formaldehyde side reaction boc_his->boc_disadv fmoc_his->racemization_concern fmoc_disadv Disadvantage: Higher risk of racemization, especially at high temp. fmoc_his->fmoc_disadv cost_concern Cost a major factor? racemization_concern->cost_concern No boc_adv Advantage: Superior racemization suppression racemization_concern->boc_adv Yes fmoc_adv Advantage: Lower cost, standard Fmoc protocol cost_concern->fmoc_adv Yes cost_concern->fmoc_disadv No

Caption: Decision tree for selecting between this compound and Fmoc-His(Trt)-OH.

Experimental_Workflow Comparative Experimental Workflow cluster_boc Boc-SPPS with this compound cluster_fmoc Fmoc-SPPS with Fmoc-His(Trt)-OH boc_start Start with Gly-PAM resin boc_deprot1 Boc Deprotection (TFA) boc_start->boc_deprot1 boc_couple1 Couple Boc-Phe-OH boc_deprot1->boc_couple1 boc_deprot2 Boc Deprotection (TFA) boc_couple1->boc_deprot2 boc_couple_his Couple this compound boc_deprot2->boc_couple_his boc_deprot3 Boc Deprotection (TFA) boc_couple_his->boc_deprot3 boc_couple2 Couple Boc-Ala-OH boc_deprot3->boc_couple2 boc_cleavage Cleavage (HF/TFMSA) & Deprotection boc_couple2->boc_cleavage analysis Analysis of Crude Peptides (RP-HPLC, Mass Spectrometry) - Purity - Racemization (Chiral HPLC) boc_cleavage->analysis fmoc_start Start with Gly-Wang resin fmoc_deprot1 Fmoc Deprotection (Piperidine) fmoc_start->fmoc_deprot1 fmoc_couple1 Couple Fmoc-Phe-OH fmoc_deprot1->fmoc_couple1 fmoc_deprot2 Fmoc Deprotection (Piperidine) fmoc_couple1->fmoc_deprot2 fmoc_couple_his Couple Fmoc-His(Trt)-OH fmoc_deprot2->fmoc_couple_his fmoc_deprot3 Fmoc Deprotection (Piperidine) fmoc_couple_his->fmoc_deprot3 fmoc_couple2 Couple Fmoc-Ala-OH fmoc_deprot3->fmoc_couple2 fmoc_cleavage Cleavage (TFA) & Deprotection fmoc_couple2->fmoc_cleavage fmoc_cleavage->analysis

References

Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high purity and fidelity is paramount. Histidine, with its unique imidazole side-chain, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to its susceptibility to racemization. This guide provides an objective comparison of common histidine side-chain protecting groups, supported by experimental data, to aid in the selection of the optimal strategy for your synthetic needs.

The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity and the formation of the D-histidine epimer. The choice of a suitable protecting group for the imidazole nitrogen is therefore critical to suppress this side reaction and ensure the synthesis of the desired L-peptide. This guide evaluates the performance of five commonly used protecting groups: Trityl (Trt), tert-Butoxycarbonyl (Boc), p-Methoxybenzyloxymethyl (MBom), Tosyl (Tos), and Dinitrophenyl (DNP).

Comparative Analysis of Histidine Protecting Groups

The selection of a protecting group involves a trade-off between its ability to suppress racemization, its stability during synthesis, and the ease of its removal during the final cleavage step. The following table summarizes the performance of the most common Fmoc-histidine derivatives in SPPS.

Protecting GroupPosition of ProtectionRacemization SuppressionCleavage ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) ModerateMildly acidic (e.g., TFA)Widely used, commercially available.Prone to racemization, especially with prolonged activation times or elevated temperatures.
tert-Butoxycarbonyl (Boc) GoodAcidic (TFA)More effective than Trt in reducing epimerization.Can be prematurely removed during repeated acid treatments in Boc-SPPS.
p-Methoxybenzyloxymethyl (MBom) HighAcidic (TFA)Significantly reduces racemization by protecting the key nitrogen.Higher cost, potential for side-product formation during cleavage.
Tosyl (Tos) Nπ or NτGoodStrong acid (HF) or nucleophilic reagentsStable to standard Fmoc-SPPS conditions.Harsh cleavage conditions may not be suitable for sensitive peptides.
Dinitrophenyl (DNP) GoodThiolysis (e.g., thiophenol)Orthogonal to acid-labile protecting groups.Can introduce colored byproducts; requires a separate deprotection step.

Quantitative Comparison of Racemization

Experimental data highlights the significant impact of the protecting group on the level of histidine racemization. The following table presents a summary of reported D-histidine formation under various coupling conditions.

Fmoc-His DerivativeCoupling ConditionsD-His Formation (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3
Fmoc-His(Trt)-OHMicrowave, 80°C16.6
Fmoc-His(MBom)-OHMicrowave, 80°C0.8

These data clearly demonstrate the superiority of the Nπ-protecting group, MBom, in minimizing racemization, particularly under forcing conditions such as elevated temperatures.

Experimental Protocols

To facilitate the validation of histidine side-chain protection in your laboratory, detailed experimental protocols are provided below.

Experimental Workflow for Comparing Histidine Protecting Groups

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Start with Rink Amide Resin Fmoc_deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_deprotection1 Coupling Couple Fmoc-Amino Acid (Excluding Histidine) Fmoc_deprotection1->Coupling Fmoc_deprotection2 Fmoc Deprotection Coupling->Fmoc_deprotection2 His_Coupling Couple Fmoc-His(PG)-OH (PG = Trt, Boc, MBom, Tos, DNP) Fmoc_deprotection2->His_Coupling Elongation Continue Peptide Elongation His_Coupling->Elongation Final_Fmoc_deprotection Final Fmoc Deprotection Elongation->Final_Fmoc_deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O for Trt, Boc, MBom) (Specific cocktails for Tos, DNP) Final_Fmoc_deprotection->Cleavage HPLC Crude Peptide Analysis by RP-HPLC (Purity Assessment) Cleavage->HPLC Chiral_HPLC Chiral HPLC Analysis (Quantification of Racemization) HPLC->Chiral_HPLC LCMS LC-MS Analysis (Mass Verification) HPLC->LCMS

Caption: Workflow for the comparative validation of histidine protecting groups.

Protocol for Synthesis of a Model Peptide (Ac-Arg-Gly-His-Phe-NH2)
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of Phenylalanine: Couple Fmoc-Phe-OH (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Histidine: Divide the resin into five equal portions. Couple each portion with a different Fmoc-His(PG)-OH derivative (PG = Trt, Boc, MBom, Tos, DNP) (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour. Wash the resins.

  • Fmoc Deprotection: Repeat step 2 for all portions.

  • Coupling of Glycine: Couple Fmoc-Gly-OH (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour. Wash the resins.

  • Fmoc Deprotection: Repeat step 2 for all portions.

  • Coupling of Arginine: Couple Fmoc-Arg(Pbf)-OH (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour. Wash the resins.

  • Final Fmoc Deprotection and Acetylation: Repeat step 2. Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to acetylate the N-terminus. Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

Protocol for Cleavage and Deprotection
  • For Trt, Boc, and MBom: Treat the resin-bound peptide with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • For Tos: Cleavage of the Tos group typically requires strong acid conditions such as HF/anisole.

  • For DNP: The DNP group is removed by thiolysis. Treat the resin with a solution of 20% thiophenol in DMF for 1 hour prior to TFA cleavage.

After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

Protocol for HPLC Analysis
  • Purity Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze by reverse-phase HPLC on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 220 nm.

  • Racemization Analysis: To determine the extent of histidine racemization, utilize a chiral HPLC column or derivatize the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by reverse-phase HPLC analysis.

The Biological Impact of Histidine Racemization

The incorporation of a D-amino acid into a peptide sequence can have profound effects on its biological activity. The precise stereochemistry of a peptide is often crucial for its interaction with biological targets such as receptors and enzymes.

Signaling Pathway Alteration due to Histidine Racemization

G cluster_peptide Peptide-Receptor Interaction cluster_signaling Downstream Signaling Cascade L_Peptide L-Histidine Peptide Receptor GPCR Receptor L_Peptide->Receptor High Affinity Binding D_Peptide D-Histidine Peptide (Epimer) D_Peptide->Receptor Low or No Affinity Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Biological Effect

Caption: Impact of Histidine Racemization on GPCR Signaling.

For instance, in G-protein coupled receptor (GPCR) signaling, the specific three-dimensional conformation of a peptide ligand is essential for binding to its receptor and initiating a downstream signaling cascade. The presence of a D-histidine residue can disrupt the peptide's structure, leading to reduced or abolished receptor binding affinity. This, in turn, prevents the conformational change in the receptor necessary for G-protein activation, thereby inhibiting the entire signaling pathway and negating the biological effect of the peptide. A notable example is the Gonadotropin-Releasing Hormone (GnRH) receptor, where the interaction of GnRH with specific residues, including histidine, is critical for receptor activation and subsequent signaling.[1] Altering the stereochemistry of key amino acids can significantly impact this interaction.

Conclusion

The choice of histidine side-chain protection is a critical parameter in SPPS that directly influences the stereochemical purity and overall quality of the final peptide. While Trt is a widely used and cost-effective option, it is prone to causing significant racemization, especially under demanding coupling conditions. For peptides where stereochemical integrity is paramount, the use of Nπ-protected derivatives such as Fmoc-His(MBom)-OH is highly recommended, despite the higher cost. This guide provides the necessary data and protocols to enable researchers to make informed decisions and validate the optimal histidine protection strategy for their specific synthetic challenges, ultimately leading to the successful synthesis of high-quality peptides for research and therapeutic applications.

References

A Comparative Guide to Peptide Purity: Analyzing Synthetics Derived from Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high purity in synthetic peptides is paramount. The choice of protected amino acid derivatives during solid-phase peptide synthesis (SPPS) significantly impacts the final purity, particularly for challenging residues like histidine. This guide provides a comprehensive comparison of peptide purity analysis for syntheses incorporating Boc-His(3-Bom)-Osu, alongside alternative histidine-protected amino acids. We present supporting experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.

The incorporation of histidine into a peptide sequence using the tert-butyloxycarbonyl (Boc) protection strategy presents a notable challenge due to the propensity of the imidazole side chain to cause racemization. The benzyloxymethyl (Bom) protecting group on the π-nitrogen of the histidine imidazole ring, as present in Boc-His(3-Bom)-OH and its activated form this compound, is designed to mitigate this issue. This guide will delve into the analytical methodologies used to assess the purity of peptides synthesized with this reagent and compare its performance against other commonly used protected histidines.

Comparative Purity Analysis of Histidine-Containing Peptides

The purity of a synthetic peptide is a critical determinant of its biological activity and safety. Impurities can arise from various sources, including incomplete coupling or deprotection reactions, side reactions involving protecting groups, and racemization. For histidine, the primary concern during synthesis is the loss of stereochemical integrity at the α-carbon.

The Bom protecting group in this compound is specifically employed to suppress this racemization. While comprehensive, direct comparative studies providing quantitative purity data for this compound against all alternatives are not abundant in readily available literature, the principles of peptide chemistry and available data for similar protecting groups allow for a robust comparison.

Below is a summary of expected performance characteristics of different protected histidine building blocks used in peptide synthesis.

Protected Amino AcidPrimary Advantage(s)Potential Disadvantage(s)Expected Purity Profile
Boc-His(3-Bom)-OH/Osu Excellent suppression of racemization.Higher cost and potentially more complex cleavage compared to simpler protecting groups.High enantiomeric purity. Overall crude purity is dependent on coupling efficiency.
Boc-His(Trt)-OH Good steric hindrance of the imidazole ring, preventing side reactions.Less effective at preventing racemization compared to π-nitrogen protecting groups.Good overall purity, but may contain a higher percentage of the D-histidine diastereomer.
Fmoc-His(Trt)-OH Widely used in the popular Fmoc synthesis strategy.Prone to significant racemization, especially with prolonged activation times or elevated temperatures.Purity can be variable with respect to the D-isomer impurity.
Fmoc-His(Boc)-OH Offers reduced racemization compared to Fmoc-His(Trt)-OH.The Boc group on the side chain is acid-labile, which needs to be considered in the overall synthesis strategy.Generally higher enantiomeric purity than Fmoc-His(Trt)-OH.

Experimental Protocols

Accurate assessment of peptide purity relies on a combination of robust analytical techniques. The following are detailed methodologies for the key experiments cited in the purity analysis of synthetic peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of a synthetic peptide by separating the target peptide from its impurities.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA)) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Perform a linear gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 210-230 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.

Protocol:

  • LC Separation: Employ an HPLC method similar to the one described above, but ensure that the mobile phases are compatible with mass spectrometry (e.g., using formic acid instead of TFA if necessary).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is commonly used.

    • Data Acquisition: Acquire mass spectra across a relevant mass-to-charge (m/z) range for the expected peptide and its potential impurities.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide. Analyze the masses of impurity peaks to identify their potential structures (e.g., truncated sequences, deletion sequences, or modifications).

Amino Acid Analysis (AAA) for Compositional Verification

AAA is used to determine the amino acid composition of the purified peptide, providing further confirmation of its identity and quantity.

Protocol:

  • Hydrolysis: Hydrolyze a known quantity of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting free amino acids with a reagent such as phenyl isothiocyanate (PITC) to form stable, UV-active derivatives.

  • HPLC Separation: Separate the derivatized amino acids using RP-HPLC with a dedicated amino acid analysis column and a suitable gradient.

  • Detection and Quantification: Detect the derivatized amino acids by UV absorbance and quantify them by comparing their peak areas to those of a standard amino acid mixture.

  • Data Analysis: Calculate the molar ratios of the amino acids and compare them to the theoretical composition of the target peptide.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows in peptide synthesis and purity analysis.

Peptide_Synthesis_and_Purity_Analysis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification_analysis Purification and Analysis resin Resin Swelling deprotection1 Fmoc/Boc Deprotection resin->deprotection1 coupling Amino Acid Coupling (e.g., this compound) deprotection1->coupling wash1 Washing coupling->wash1 deprotection2 Repetitive Deprotection wash1->deprotection2 coupling_cycle Coupling Cycles deprotection2->coupling_cycle wash2 Final Wash coupling_cycle->wash2 cleavage Cleavage from Resin wash2->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc_purification Preparative HPLC crude_peptide->hplc_purification pure_fractions Collect Pure Fractions hplc_purification->pure_fractions lyophilization Lyophilization pure_fractions->lyophilization final_product Final Peptide Product lyophilization->final_product hplc_analysis Analytical HPLC (Purity Check) final_product->hplc_analysis ms_analysis Mass Spectrometry (Identity Confirmation) final_product->ms_analysis aaa_analysis Amino Acid Analysis (Composition Verification) final_product->aaa_analysis

Caption: Workflow of peptide synthesis, purification, and analysis.

Purity_Analysis_Logic start Purified Peptide hplc RP-HPLC Analysis start->hplc ms LC-MS Analysis start->ms aaa Amino Acid Analysis start->aaa purity_check Purity > 95%? hplc->purity_check mw_check Correct Molecular Weight? ms->mw_check composition_check Correct Amino Acid Ratio? aaa->composition_check purity_check->mw_check Yes fail Further Purification/ Resynthesis Required purity_check->fail No mw_check->composition_check Yes mw_check->fail No pass High Purity Peptide Confirmed composition_check->pass Yes composition_check->fail No

Caption: Decision logic for peptide purity confirmation.

A Head-to-Head Battle: Benchmarking Boc-His(3-Bom)-Osu Against Other Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid derivatives is paramount. Histidine, with its unique imidazole side chain, presents a notorious challenge, prone to racemization and side reactions. This guide provides an objective comparison of Boc-His(3-Bom)-Osu against other common histidine derivatives, supported by available experimental data, to inform the selection of the optimal building block for your synthetic strategy.

The introduction of a histidine residue into a peptide sequence requires careful consideration of the protecting group for the imidazole side chain. The primary concerns are the suppression of racemization at the α-carbon and the prevention of unwanted side reactions, such as acylation of the imidazole nitrogen. This comparison focuses on Nα-Boc protected histidine derivatives, with a primary emphasis on the performance of this compound.

Data Presentation: A Comparative Analysis

The selection of a histidine derivative significantly impacts two critical aspects of peptide synthesis: maintaining stereochemical integrity (i.e., minimizing racemization) and ensuring high coupling efficiency. The following tables summarize the performance of various histidine derivatives based on these parameters.

Table 1: Racemization of Histidine Derivatives
Derivative Reported Racemization (% D-Isomer)
Boc-His(3-Bom)-OHMinimal racemization reported due to π-nitrogen protection, though specific quantitative comparative data with other Boc-derivatives is limited. By analogy with Fmoc-derivatives, π-protection is superior in suppressing racemization.
Boc-His(Tos)-OHProne to racemization, especially with prolonged activation times.
Boc-His(Dnp)-OHOffers good protection against racemization.
Fmoc-His(Trt)-OH6.8% at 50°C (10 min coupling); >16% at 90°C (2 min coupling).
Fmoc-His(Boc)-OH0.18% at 50°C (10 min coupling); 0.81% at 90°C (2 min coupling).

Note: The quantitative data for Fmoc derivatives is provided to illustrate the significant impact of the side-chain protecting group on racemization, with the understanding that similar trends are expected for Boc-protected derivatives.

Table 2: Coupling Efficiency of Histidine Derivatives
Derivative Reported Coupling Efficiency
Boc-His(3-Bom)-OHHigh. Average coupling yields of 97.9% have been reported for "difficult" sequences. Average chain assembly yields exceeding 99% have also been noted.
Boc-His(Tos)-OHGenerally considered a "difficult" amino acid to couple, which can lead to lower efficiencies.
Boc-His(Dnp)-OHGenerally provides good coupling efficiencies.

Key Performance Characteristics

This compound (Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine-N-hydroxysuccinimide ester)

The benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole ring is the key feature of this derivative. This protection effectively prevents the imidazole from acting as an intramolecular base catalyst, which is the primary mechanism of histidine racemization. The pre-activated N-hydroxysuccinimide (Osu) ester facilitates efficient coupling.

  • Advantages:

    • Excellent suppression of racemization.

    • High coupling efficiency, even in challenging sequences.

  • Disadvantages:

    • Higher cost compared to other derivatives.

    • Cleavage of the Bom group with strong acids like HF can release formaldehyde as a byproduct, which may lead to side reactions with the peptide. The use of scavengers is recommended.

Boc-His(Tos)-OH (Nα-tert-butyloxycarbonyl-Nτ-tosyl-L-histidine)

The tosyl (Tos) group on the τ-nitrogen is a more traditional protecting group.

  • Advantages:

    • Lower cost.

  • Disadvantages:

    • More susceptible to racemization compared to π-protected derivatives.

    • The tosyl group is labile to HOBt, which is often used as a coupling additive.

Boc-His(Dnp)-OH (Nα-tert-butyloxycarbonyl-Nτ-dinitrophenyl-L-histidine)

The dinitrophenyl (Dnp) group is a stable protecting group that is orthogonal to the Boc group.

  • Advantages:

    • Good suppression of racemization.

    • Stable to the acidic conditions used for Boc deprotection.

  • Disadvantages:

    • Requires a separate deprotection step using thiolysis (e.g., with thiophenol), which adds complexity to the synthesis workflow.

    • The Dnp-containing byproducts are highly colored, which can complicate purification.

Experimental Protocols

To provide a framework for the comparative data presented, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Histidine Racemization by Chiral HPLC

Objective: To quantify the extent of racemization (% D-isomer formation) of a histidine derivative after a coupling reaction.

Materials:

  • Peptide-resin sample after coupling with the histidine derivative.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Ether (for precipitation).

  • HPLC system with a chiral column (e.g., CROWNPAK CR(+)).

  • Mobile phase (e.g., perchloric acid solution, pH 1.0).

  • Reference standards for the L- and D-histidine-containing peptide.

Procedure:

  • Peptide Cleavage: Treat a small aliquot of the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether.

  • Sample Preparation: Dissolve the dried crude peptide in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Elute with the appropriate mobile phase at a constant flow rate.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-diastereomers of the peptide based on the retention times of the reference standards.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.

Protocol 2: Monitoring Coupling Efficiency using the Kaiser Test

Objective: To qualitatively assess the completion of a coupling reaction in solid-phase peptide synthesis.

Materials:

  • Peptide-resin beads (a few beads).

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating block or water bath at 100°C.

Procedure:

  • Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (1-5 mg) and wash it thoroughly with DMF and then ethanol.

  • Reagent Addition: Place the washed resin beads in a small glass test tube. Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visualizing Biological and Synthetic Pathways

To further contextualize the application of histidine-containing peptides and the process of their synthesis, the following diagrams are provided.

bacterial_two_component_system cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) ADP ADP HK->ADP His HK->His RR Response Regulator (RR) RR_P Phosphorylated RR RR->RR_P 4. Activation Asp RR->Asp Gene Target Gene RR_P->Gene 5. Gene Regulation Signal External Signal Signal->HK 1. Signal Binding ATP ATP ATP->His 2. Autophosphorylation His->Asp 3. Phosphotransfer

Bacterial Two-Component Signaling Pathway

SPPS_Workflow Resin Resin Support Coupling1 Couple AA1 to Resin Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Boc_His This compound Boc_His->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Coupling3 Couple AA3 Deprotection2->Coupling3 Fmoc_AA3 Fmoc-AA3-OH Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow

Conclusion

The choice of a histidine derivative is a critical decision in peptide synthesis that can significantly impact the purity and yield of the final product. This compound, with its π-nitrogen protection, offers a robust solution for minimizing racemization, a persistent challenge with histidine incorporation. While it comes at a higher cost, the investment can be justified by the improved stereochemical purity and higher coupling efficiencies, especially in the synthesis of long or complex peptides. For less challenging syntheses, or where cost is a primary concern, derivatives like Boc-His(Dnp)-OH may offer a suitable alternative, provided the additional deprotection step is accounted for in the synthetic design. Ultimately, the optimal choice will depend on the specific requirements of the target peptide and the overall synthetic strategy.

A Comparative Guide to Chiral HPLC for Assessing Racemization of Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

In peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount to the biological activity of the final peptide. Histidine is notoriously susceptible to racemization during the carboxyl group activation and coupling steps. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for assessing the racemization of Boc-His(3-Bom)-Osu, an activated histidine derivative specifically designed to suppress this side reaction.

The benzyloxymethyl (Bom) group at the N-3 (τ) position of the imidazole ring is critical; it sterically and electronically hinders the abstraction of the α-proton, which is the primary mechanism of racemization.[1] This makes derivatives like this compound highly valuable in solid-phase peptide synthesis (SPPS) where racemization is a significant concern.[1][2] Chiral HPLC is a precise and widely used method to quantify the extent of racemization and confirm the enantiomeric purity of such reagents.

Performance Data: Racemization in N-3 Protected Histidine Derivatives
Histidine DerivativeCoupling ReagentBase% D-Isomer (Racemization)Reference
Fmoc-His(3-Bum)-OH TBTUDIPEA< 0.3%[3]
Fmoc-His(1-Trt)-OH TBTUDIPEA4.5%[3]
Fmoc-His(Boc)-OH HATUDIPEA0.18%[4]
Fmoc-His(Trt)-OH HATUDIPEA6.8%[4]

This data highlights the significant reduction in racemization achieved by protecting the N-3 (τ) position of the imidazole ring (e.g., with Bum or Boc) compared to the standard N-1 (π) Trityl protection.

Experimental Protocol: Chiral HPLC Analysis

This section outlines a representative protocol for determining the enantiomeric purity of a protected histidine derivative after activation or coupling. The method involves separating the L- and D-isomers on a chiral stationary phase.

1. Objective: To quantify the percentage of D-histidine isomer resulting from potential racemization of Boc-L-His(3-Bom)-Osu during a test coupling reaction.

2. Sample Preparation: a. Perform a test coupling reaction of Boc-L-His(3-Bom)-Osu with a model amino acid or peptide fragment (e.g., H-Pro-OH). b. After the reaction, quench and work up the mixture to isolate the resulting dipeptide. c. If necessary, cleave the protecting groups (Boc, Bom) under non-racemizing conditions. d. Dissolve a known concentration of the final product in the mobile phase or a suitable solvent (e.g., Acetonitrile/Water mixture). e. Prepare a racemic standard (D/L mixture) of the target analyte to confirm peak identification and resolution.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A chiral stationary phase column is required. Common choices include polysaccharide-based columns like Daicel Chiralpak series (e.g., Chiralpak IC-3, IA, or IB).

  • Mobile Phase: Typically a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A common starting point is 90:10 (n-Hexane:IPA). The exact ratio must be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm (for the peptide bond) or another wavelength suitable for the protecting groups.

  • Injection Volume: 10 µL.

4. Analysis: a. Inject the racemic standard to determine the retention times for the D- and L-isomers and to calculate the resolution factor. b. Inject the test sample. c. Integrate the peak areas for both the L-isomer (major peak) and the D-isomer (minor peak). d. Calculate the percentage of racemization (% D-Isomer) using the following formula:

Workflow for Racemization Assessment

The following diagram illustrates the general workflow for assessing the enantiomeric purity of an activated amino acid derivative like this compound.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing A Activate Boc-L-His(3-Bom)-OH (e.g., to OSu ester) B Test Coupling Reaction (e.g., with Proline) A->B C Isolate & Purify Dipeptide Product B->C D Dissolve Sample in Mobile Phase C->D E Inject onto Chiral Column D->E F Separate L and D Enantiomers E->F G UV Detection (220 nm) F->G H Integrate Peak Areas (L- and D-Isomers) G->H I Calculate % Racemization H->I

Caption: Experimental workflow for quantifying racemization via chiral HPLC.

Comparison with Alternative Methods

While chiral HPLC is a gold standard, other methods can also be used to assess racemization.[5][6] The choice of method depends on the available equipment, sample matrix, and required sensitivity.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC (Direct) Enantiomers are separated on a chiral stationary phase column.Direct analysis, highly accurate and precise, well-established for amino acids.Requires specialized and often expensive chiral columns; method development can be time-consuming.
HPLC with Chiral Derivatization Amino acid enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard (achiral) reverse-phase column.[7]Uses standard HPLC columns; can improve detection with fluorescent derivatizing agents.Derivatization step adds complexity and time; risk of racemization during the derivatization itself must be ruled out.[8]
Gas Chromatography (GC-MS) Volatile derivatives of the amino acid enantiomers are separated on a chiral GC column and detected by mass spectrometry.[9]High sensitivity and resolution; provides structural information from MS fragmentation.Requires derivatization to make amino acids volatile; high temperatures can potentially induce racemization.[6][9]
NMR Spectroscopy Using a chiral solvating agent or a chiral derivatizing reagent, the NMR signals for the enantiomers can be resolved and integrated.[8][10]Non-destructive; provides structural confirmation; no separation needed.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations; may not be suitable for detecting very low levels of racemization.
Capillary Electrophoresis (CE) Enantiomers are separated in a capillary based on their differential migration in an electric field, often with a chiral selector added to the buffer.[5][6]Requires very small sample volumes; high separation efficiency.Lower concentration sensitivity compared to HPLC-UV; can be less robust than HPLC for complex samples.

References

Navigating the Structural Maze: A Comparative Guide to the Characterization of Boc-His(3-Bom)-Osu Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides a comparative analysis of key analytical techniques for the characterization of Boc-His(3-Bom)-Osu peptides, with a special focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of peptides incorporating protected histidine residues like this compound is crucial for preventing side reactions and racemization during peptide assembly. However, the complexity of these molecules necessitates a multi-faceted analytical approach to confirm their successful synthesis and purity. This guide will delve into the utility of NMR spectroscopy and compare its performance with other common analytical methods, supported by general experimental protocols and illustrative data.

The Characterization Workflow: A Bird's-Eye View

The successful characterization of a protected peptide is a systematic process. It begins with confirming the molecular weight and assessing purity, followed by detailed structural elucidation to ensure the correct sequence and the integrity of protecting groups. Finally, for larger peptides, analysis of the secondary structure provides insights into its conformation.

PeptideCharacterizationWorkflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Conformational Analysis MS Mass Spectrometry (Molecular Weight Confirmation) NMR NMR Spectroscopy (1D & 2D) (Structure & Isomer Identification) MS->NMR Confirm Mass HPLC HPLC (Purity Assessment) HPLC->NMR Confirm Purity AAA Amino Acid Analysis (Composition Verification) NMR->AAA Verify Composition CD Circular Dichroism (Secondary Structure) NMR->CD Inform 3D Structure

Caption: A typical workflow for the comprehensive characterization of synthetic peptides.

At a Glance: Comparing Analytical Techniques

While no single technique can provide a complete picture, NMR spectroscopy stands out for its ability to deliver detailed atomic-level structural information. The following table compares the key performance attributes of the most common analytical methods used in peptide characterization.

TechniqueInformation ProvidedResolutionSensitivityThroughputKey Advantage for this compound Peptides
NMR Spectroscopy - 3D Structure & Conformation[1] - Isomer identification[1] - Presence & integrity of protecting groups - Sequence confirmationAtomicModerateLowUnambiguous structural elucidation and isomer differentiation.
Mass Spectrometry (MS) - Molecular Weight Confirmation[2] - Impurity Profiling[2] - Sequence Verification (MS/MS)HighHighHighRapid and highly accurate mass determination.
HPLC - Purity Assessment[2] - Quantification - Detection of by-productsHighHighHighGold standard for purity analysis and separation of isomers.
Amino Acid Analysis (AAA) - Amino Acid Composition & Quantity[3]LowModerateModerateConfirms the correct amino acid ratios in the peptide.
Circular Dichroism (CD) - Secondary Structure (α-helix, β-sheet)[1] - Folding PatternsLowHighHighRapid assessment of the peptide's overall conformation.

In-Depth Analysis with NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each atom within a molecule. For this compound peptides, NMR is invaluable for:

  • Confirming the presence and integrity of protecting groups: The Boc (tert-butoxycarbonyl), Bom (benzyloxymethyl), and Osu (N-hydroxysuccinimide) groups all have characteristic signals in the ¹H and ¹³C NMR spectra. For instance, the nine equivalent protons of the Boc group typically appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum[2].

  • Verifying the correct attachment of the Bom group: The Bom group is crucial for preventing racemization of the histidine residue. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between the Bom group and the imidazole ring of histidine.

  • Elucidating the peptide sequence: Through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) 2D NMR experiments can be used to establish the sequence of amino acids and provide insights into the peptide's three-dimensional structure.

  • Identifying and characterizing impurities: NMR can detect and help identify structurally related impurities that may be difficult to resolve by other techniques.

Experimental Protocols

Below are generalized experimental protocols for the key analytical techniques discussed. Note that specific parameters may need to be optimized for the particular this compound peptide being analyzed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the peptide's solubility). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY): Acquire a suite of two-dimensional NMR spectra to establish connectivity and spatial relationships between atoms. The specific experiments and their parameters will depend on the information required.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the peptide (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization - ESI).

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire a high-resolution mass spectrum in positive ion mode. The accurate mass measurement (typically within 5 ppm) is used to confirm the elemental composition of the peptide[2].

  • Tandem MS (MS/MS): For sequence verification, select the parent ion of the peptide and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can be used to deduce the amino acid sequence.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions: Use a reverse-phase C18 column. A typical mobile phase system consists of Solvent A (water with 0.1% trifluoroacetic acid - TFA) and Solvent B (acetonitrile with 0.1% TFA). Run a linear gradient from low to high concentration of Solvent B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Data Analysis: The retention time is a characteristic of the peptide, and the peak area can be used for quantification. Purity is assessed by the relative area of the main peak.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The shape of the CD spectrum is indicative of the peptide's secondary structure. For example, α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

Conclusion

The comprehensive characterization of this compound peptides requires an integrated analytical approach. While techniques like mass spectrometry and HPLC are essential for confirming molecular weight and purity, NMR spectroscopy is unparalleled in its ability to provide a detailed, atom-level picture of the molecular structure. By combining these powerful analytical tools, researchers can ensure the quality and integrity of their synthetic peptides, paving the way for successful drug discovery and development.

References

A Researcher's Guide to Histidine Protection: A Cost-Benefit Analysis of Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly impacting yield, purity, and the overall cost of the final product. For the notoriously challenging amino acid histidine, whose imidazole side chain is prone to racemization and other side reactions, the selection of an appropriate protecting group is paramount. This guide provides a detailed cost-benefit analysis of using Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, or Boc-His(3-Bom)-Osu, in solid-phase peptide synthesis (SPPS), comparing it with other common histidine protection strategies.

The primary challenge with histidine is the basicity of its imidazole ring, which can catalyze the epimerization of the activated amino acid during the coupling step, leading to a mixture of enantiomeric peptides and complicating purification.[1][2] Protecting the imidazole nitrogen is therefore essential. The benzyloxymethyl (Bom) group in this compound is specifically designed to shield the π-nitrogen (N-π), which is highly effective at preventing this base-catalyzed abstraction of the α-proton, thereby preserving the stereochemical integrity of the residue.[3]

The Core Dilemma: Cost Versus Purity

The principal advantage of employing this compound is its superior ability to suppress racemization, making it an invaluable tool for the synthesis of long or complex peptides where stereochemical purity is critical.[1][3] However, this high performance comes at a significant financial cost. The synthesis of Bom-protected histidine is a more complex and, therefore, more expensive process compared to other derivatives.[1][3] This positions this compound as a premium reagent, reserved for syntheses where the risk of racemization is a significant concern and cannot be mitigated by other means.

Comparative Analysis of Histidine Protecting Groups

The decision to use this compound should be weighed against the performance and cost of alternative protecting groups available for both Boc and Fmoc-based synthesis strategies.

Protecting Group StrategyDerivative ExampleSite of ProtectionKey Advantage(s)Key Disadvantage(s)Relative Cost
Boc Chemistry
Benzyloxymethyl (Bom)This compoundπ-nitrogen (N-π)Excellent suppression of racemization.[3]High cost, complex synthesis.[1][3]High
Trityl (Trt)Boc-His(Trt)-OHτ-nitrogen (N-τ)Lower cost, easy to prepare.[3]Only moderately effective at suppressing racemization.[3]Low
2,4-Dinitrophenyl (Dnp)Boc-His(Dnp)-OHImidazole NitrogenOrthogonal removal with nucleophiles (e.g., thiophenol).[4]Not acid-labile; cleavage byproducts are highly colored.[4]Medium
Tosyl (Tos)Boc-His(Tos)-OHImidazole NitrogenCommonly used in Boc chemistry.[1]Can be difficult to remove completely.Medium
Fmoc Chemistry
Trityl (Trt)Fmoc-His(Trt)-OHτ-nitrogen (N-τ)Widely used, compatible with standard Fmoc cleavage.Less effective at suppressing racemization, especially at high temperatures.[5]Low-Medium
tert-Butoxycarbonyl (Boc)Fmoc-His(Boc)-OHImidazole NitrogenReduces racemization significantly compared to Trt, especially at high temperatures.[5][6]Can be labile during prolonged or high-temperature deprotection steps.[5]Medium

Quantitative Performance Data

Experimental data highlights the performance differences, particularly concerning epimerization. For instance, in the synthesis of Liraglutide using Fmoc chemistry, changing the histidine protecting group had a dramatic effect on the formation of the undesired D-isomer.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C for 10 min6.8%[5]
Fmoc-His(Boc)-OH50°C for 10 min0.18%[5]
Fmoc-His(Trt)-OH90°C for 2 min>16%[5]
Fmoc-His(Boc)-OH90°C for 2 min0.81%[5]
Data sourced from a comparative study on Liraglutide synthesis.[5]

This data clearly demonstrates that for syntheses requiring elevated temperatures to overcome aggregation or difficult couplings, a protecting group like Boc on the imidazole ring is superior to Trt in maintaining stereochemical integrity.[5] While this data is from an Fmoc strategy, the underlying principle of N-π protection (as afforded by the Bom group in Boc chemistry) being more effective against racemization holds true.[3]

Experimental Protocols

Below are generalized protocols for the incorporation of a histidine residue during Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Boc-SPPS Workflow

This protocol outlines the key steps for one coupling cycle in a manual or automated Boc-SPPS synthesis.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.
  • Wash the resin with Dimethylformamide (DMF).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.
  • Drain the reaction vessel.
  • Perform a second deprotection with 25-50% TFA in DCM for 20-30 minutes.
  • Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual acid.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved (tested with a bromophenol blue indicator).
  • Wash the resin with DMF to remove excess base.

4. Amino Acid Coupling (Incorporating this compound):

  • Dissolve 2-4 equivalents of this compound and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in DMF.
  • Add 2-4 equivalents of a base such as DIPEA to the activation mixture.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.
  • After completion, drain the vessel and wash the resin with DMF and DCM.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Final Cleavage and Deprotection:

  • Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Bom group) are removed simultaneously.
  • This typically requires strong acidic conditions, such as treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), along with appropriate scavengers (e.g., anisole, cresol).[3]

Visualization of Synthesis and Decision Workflow

To better illustrate the processes and decisions involved, the following diagrams are provided.

G cluster_0 Boc-SPPS Cycle Resin Peptide-Resin (N-term Boc protected) Deprotection 1. Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (5-10% DIPEA in DMF) Deprotection->Neutralization Coupling 3. Coupling Neutralization->Coupling Activation This compound + HBTU/HOBt + DIPEA Activation->Coupling WashedResin Peptide-Resin (His residue added) Coupling->WashedResin

Caption: A simplified workflow for a single coupling cycle in Boc-SPPS using this compound.

G Start Need to Incorporate Histidine in Peptide IsRacemizationRiskHigh Is Racemization Risk High? (e.g., long peptide, difficult sequence, high coupling temperature) Start->IsRacemizationRiskHigh ChooseBom Choose Premium Protection: This compound IsRacemizationRiskHigh->ChooseBom Yes CostConstraint Are there strict cost constraints? IsRacemizationRiskHigh->CostConstraint No ChooseTrt Choose Standard Protection: Boc-His(Trt)-OH or Fmoc-His(Trt)-OH CostConstraint->ChooseTrt Yes ConsiderAlternative Consider Alternatives: Boc-His(Dnp)-OH or Fmoc-His(Boc)-OH CostConstraint->ConsiderAlternative No

Caption: Decision matrix for selecting a histidine protecting group based on risk and cost.

Conclusion

This compound stands as a highly effective but costly solution for a persistent problem in peptide synthesis. Its strength lies in the robust protection of the N-π position of the imidazole ring, which significantly minimizes the risk of racemization during coupling.[3] For researchers and drug development professionals working on high-value, complex peptides where stereochemical purity is non-negotiable, the high cost is justified by the increased probability of a successful synthesis and a purer final product.

However, for routine peptide synthesis, less complex sequences, or projects with tight budgetary constraints, lower-cost alternatives like Boc-His(Trt)-OH or those within the Fmoc-synthesis family, such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH, offer a more economical, albeit potentially less secure, pathway.[3][5] The ultimate decision requires a careful balancing of the synthetic challenge against the economic realities of the project.

References

Safety Operating Guide

Navigating the Disposal of Boc-His(3-Bom)-Osu: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Safety Data Overview

Due to the limited availability of a detailed SDS for Boc-His(3-Bom)-Osu, the following table summarizes known information and conservative assumptions based on its chemical class (a protected amino acid active ester).

ParameterValue/InformationSource/Rationale
Chemical Name Nα-Boc-Nπ-benzyloxymethyl-L-histidine N-hydroxysuccinimide esterChemical Nomenclature
CAS Number 129672-10-2Public Databases
Molecular Formula C23H28N4O7Public Databases
Molecular Weight 472.49 g/mol Public Databases
Physical Form Solid (likely a powder)General knowledge of similar reagents
Known Hazards Data not available; assume it is an irritant and potentially harmful if ingested or inhaled.Precautionary Principle, based on general chemical handling guidelines.
Reactivity Reacts with nucleophiles (e.g., amines, water). Hydrolyzes in the presence of moisture.Chemical nature of an N-hydroxysuccinimide (NHS) ester.
Decomposition Products Upon hydrolysis: N-hydroxysuccinimide and Boc-His(3-Bom)-OH. Combustion may produce oxides of carbon and nitrogen.Chemical knowledge of NHS ester hydrolysis and combustion of organic compounds.

Experimental Protocols: Disposal Procedures

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. This procedure is based on standard practices for laboratory chemical waste disposal.[1][2][3]

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step 2: Waste Identification and Classification

  • Treat all this compound waste as hazardous chemical waste.[2][4]

  • This includes the pure reagent, contaminated labware (e.g., weighing boats, spatulas), and any solutions containing the compound.

Step 3: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound and any contaminated disposable solids (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[4][5]

    • Ensure the container is compatible with the chemical and has a secure lid.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated hazardous waste container for organic solvent waste. Do not pour it down the drain.[5][6]

    • Ensure the liquid waste container is properly vented if volatile organic solvents were used.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.[5]

Step 4: Labeling of Waste Containers

  • Label all waste containers with the words "Hazardous Waste."[7]

  • Clearly list all chemical constituents and their approximate percentages. For example: "this compound," or if in solution, "this compound in Acetonitrile (~5 mg/mL)."[5]

  • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

  • Include the date the waste was first added to the container.

Step 5: Storage of Chemical Waste

  • Store hazardous waste containers in a designated satellite accumulation area, such as a fume hood.[5][7]

  • Ensure waste containers are kept closed except when adding waste.

  • Segregate the waste container from incompatible chemicals.

Step 6: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional procedures for waste manifest and pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Organic Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Hazardous Sharps Container is_sharp->sharp_waste Yes label_container Label Container: 'Hazardous Waste' List Contents & Hazards is_sharp->label_container No (e.g., empty reagent bottle) solid_waste->label_container liquid_waste->label_container sharp_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Boc-His(3-Bom)-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Boc-His(3-Bom)-Osu, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the laboratory use of this compound. Given the limited specific hazard data available for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. Adherence to the following protocols is essential for minimizing risk and ensuring a safe research environment.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C23H28N4O7
Molecular Weight 472.49 g/mol
CAS Number 129672-10-2
Appearance Solid (Assumed to be a powder)
Storage Temperature -20°C to -15°C

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to safely manage this compound within the laboratory. The following diagram outlines the key steps from receiving the compound to its use in experimental procedures.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_reaction Experimental Use cluster_cleanup Cleanup and Disposal receive Receive Package inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store Store at -20°C to -15°C log->store ppe Don Appropriate PPE store->ppe Prepare for Experiment fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagent Add to Reaction Mixture dissolve->add_reagent Initiate Reaction monitor Monitor Reaction add_reagent->monitor quench Quench Reaction (if necessary) monitor->quench decontaminate Decontaminate Glassware quench->decontaminate Post-Reaction dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the absence of comprehensive toxicological data, a high level of personal protection is required. The following PPE must be worn at all times when handling this compound:

  • Respiratory Protection : A NIOSH-approved respirator is recommended, especially when handling the solid powder outside of a certified chemical fume hood. For weighing and handling powders, a respirator with a particulate filter is essential to prevent inhalation.

  • Eye and Face Protection : Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Skin Protection : A lab coat that is fully buttoned is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected for any signs of damage before use and should be changed immediately if contaminated.

Experimental Protocols: Safe Handling and Use

The following step-by-step procedures are designed to ensure the safe handling of this compound during routine laboratory operations.

Weighing and Aliquoting
  • Preparation : Before handling the compound, ensure that a designated work area within a certified chemical fume hood is clean and uncluttered.

  • Personal Protective Equipment : Don the full required PPE as detailed above.

  • Equilibration : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.

  • Weighing : Carefully weigh the desired amount of the solid compound onto a tared weigh boat or into a suitable vial. Avoid creating dust.

  • Dissolution : If the experimental protocol requires a solution, dissolve the weighed solid in an appropriate anhydrous solvent within the fume hood.

  • Storage of Solutions : If not for immediate use, store solutions in tightly sealed containers at the recommended temperature, protected from light and moisture.

Use in Reactions

This compound is an N-hydroxysuccinimide (NHS) ester, a class of compounds used for amine modification in bioconjugation and peptide synthesis.

  • Reaction Setup : All reactions should be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere : As NHS esters can be sensitive to moisture, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the solvent is anhydrous and the reactants are sensitive to water.

  • Reagent Addition : Add the this compound solution to the reaction mixture containing the amine to be modified. The addition should be done cautiously, especially if the reaction is exothermic.

  • Monitoring : Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Unused or expired this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound and any reaction waste should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as solid hazardous waste.

  • Regulatory Compliance : All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.